molecular formula C9H4Cl3N B1394205 1,3,6-Trichloroisoquinoline CAS No. 1053658-49-3

1,3,6-Trichloroisoquinoline

Cat. No.: B1394205
CAS No.: 1053658-49-3
M. Wt: 232.5 g/mol
InChI Key: IQEHNPFLYOSKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trichloroisoquinoline is a useful research compound. Its molecular formula is C9H4Cl3N and its molecular weight is 232.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6-trichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEHNPFLYOSKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676725
Record name 1,3,6-Trichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-49-3
Record name 1,3,6-Trichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1053658-49-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3,6-Trichloroisoquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this document consolidates known information and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By analyzing the chemistry of related isoquinoline derivatives, this guide offers field-proven insights into plausible synthetic routes, key chemical reactions, and strategies for leveraging this scaffold in the development of novel therapeutic agents. All protocols are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in their work.

Introduction to this compound

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anesthetic, and antihypertensive effects[1][2][3]. The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's physicochemical properties and biological activity, often enhancing membrane permeability, metabolic stability, and binding affinity to protein targets.

This compound (CAS No: 1053658-49-3 ) is a poly-substituted isoquinoline that serves as a versatile chemical intermediate. The strategic placement of three chlorine atoms offers multiple reactive sites for further functionalization, making it an attractive starting material for the generation of diverse molecular libraries aimed at discovering new bioactive compounds. This guide will detail its known properties, propose a robust synthetic pathway, explore its chemical reactivity, and discuss its potential as a foundational building block in drug discovery programs.

Physicochemical and Safety Profile

Accurate characterization is the cornerstone of any chemical research. The known properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Core Properties

The fundamental physicochemical data for this compound are presented in Table 1. This information is critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 1053658-49-3[4][5][6]
Molecular Formula C₉H₄Cl₃N[4][6]
Molecular Weight 232.49 g/mol [4][6]
Physical Form Solid[4][6]
Melting Point 125-129 °C[4]
Boiling Point Data not publicly available
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). Insoluble in water.Inferred from structure
Purity Typically available at ≥97%[4][6]
InChI Key IQEHNPFLYOSKCB-UHFFFAOYSA-N[4]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Pictograms:

    • alt text
      (Acute Toxicity)

    • alt text
      (Corrosion)

  • Signal Word: Danger [4]

  • Hazard Statements: [4]

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

    • H413: May cause long lasting harmful effects to aquatic life.

  • Precautionary Measures: [4]

    • Wear protective gloves, clothing, eye protection, and face protection.

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Do not eat, drink or smoke when using this product.

    • If swallowed, immediately call a POISON CENTER or doctor.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proposed Synthesis Pathway

G A 4-Chloro-phenethylamine B N-(4-Chlorophenethyl)acetamide A->B Acylation (Acetic Anhydride) C 6-Chloro-1-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (POCl₃, Heat) D 6-Chloro-1-methylisoquinoline C->D Aromatization (Pd/C, Heat) E 6-Chloroisoquinoline-1(2H)-one D->E Oxidation F This compound E->F Chlorination (POCl₃, Heat) G cluster_0 Nucleophilic Aromatic Substitution (SNAr) A This compound B 1-Amino-3,6-dichloroisoquinoline A->B R-NH₂ (e.g., Buchwald-Hartwig) C 1-Methoxy-3,6-dichloroisoquinoline A->C NaOCH₃ D 1-Thiophenoxy-3,6-dichloroisoquinoline A->D Ph-SH, Base G A This compound (Starting Scaffold) B Library Synthesis via SNAr (Amines, Alcohols, Thiols) A->B C High-Throughput Screening (e.g., Kinase Panel, Antiproliferative Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

References

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,6-Trichloroisoquinoline is a halogenated heterocyclic compound belonging to the isoquinoline family. The isoquinoline scaffold is a critical pharmacophore found in numerous natural products and synthetic pharmaceuticals, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is fundamental for its effective handling, characterization, and deployment in synthetic workflows. This guide provides a detailed examination of the core physical and spectroscopic characteristics of this compound (CAS No: 1053658-49-3), offering both established data and predictive insights grounded in the principles of physical organic chemistry.

The strategic placement of three chlorine atoms on the isoquinoline core significantly influences its electronic properties, reactivity, and solubility, distinguishing it from the parent heterocycle. This document serves as a practical reference for laboratory professionals, detailing not only the intrinsic properties of the compound but also the robust experimental protocols required for their verification.

Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure. For this compound, the rigid, aromatic isoquinoline core combined with the electronegative chlorine substituents results in a stable, solid material at ambient temperatures. The key physical properties are summarized below.

PropertyValueSource
CAS Number 1053658-49-3[1][2]
Molecular Formula C₉H₄Cl₃N[1][2]
Molecular Weight 232.49 g/mol [1][3]
Appearance White to off-white solid[1][4]
Melting Point 125-129 °C[1][4]
Boiling Point 362.6 ± 37.0 °C (Predicted)[4]
Density 1.523 ± 0.06 g/cm³ (Predicted)[4]
pKa -2.05 ± 0.50 (Predicted)[4]
Storage Temperature Room Temperature (Sealed in dry conditions)[4]
Analysis of Properties
  • Melting Point: The melting point range of 125-129 °C is a critical indicator of purity.[1][4] A sharp melting point within this range suggests a high-purity sample, whereas a broadened range or a depression in the melting point typically indicates the presence of impurities. This thermal property is essential for quality control and for setting temperature parameters in reactions where the compound is used as a starting material.

  • Boiling Point and Density: The provided boiling point and density are computationally predicted values.[4] Experimental determination of the boiling point is often impractical for high-melting solids, as they may decompose at the high temperatures required for boiling at atmospheric pressure. These predicted values are derived from computational algorithms that analyze the molecule's structure, functional groups, and molecular weight, offering a useful, albeit theoretical, estimation for process modeling and safety assessments.

  • pKa: The predicted pKa of -2.05 suggests that the nitrogen atom in the isoquinoline ring is very weakly basic.[4] The electron-withdrawing effects of the three chlorine atoms significantly reduce the electron density on the nitrogen, making it much less likely to be protonated compared to unsubstituted isoquinoline. This has important implications for its reactivity, particularly in acid-catalyzed reactions.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule. While a complete, published dataset for this compound is scarce, its expected spectroscopic signature can be reliably inferred from its structure and by comparison with related compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be relatively simple, showing signals only in the aromatic region. There are four aromatic protons on the benzene ring portion of the molecule. Due to their positions and coupling with each other, one would anticipate a set of doublets and doublets of doublets, characteristic of a substituted benzene ring.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons directly bonded to chlorine atoms (C-1, C-3, C-6) will be significantly downfield. The remaining carbon signals will appear in the typical aromatic region, with their specific chemical shifts influenced by the positions of the chloro and nitrogen substituents.

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for identifying halogenated compounds. The molecular ion peak ([M]⁺) for this compound will exhibit a highly characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This will result in a cluster of peaks around m/z 231, 233, 235, and 237, with relative intensities that can be calculated based on the natural abundance of the chlorine isotopes. This unique pattern is a definitive fingerprint for the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • ~1620-1580 cm⁻¹: C=N stretching vibration from the isoquinoline ring.

  • ~1550-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

  • Below 850 cm⁻¹: Strong C-Cl stretching vibrations.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis, purification, and comprehensive characterization of a chemical compound like this compound. This systematic process ensures the identity and purity of the material before its use in further applications.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Physicochemical Analysis cluster_validation Phase 3: Data Validation synthesis Synthesis of Crude This compound purification Purification (e.g., Recrystallization or Column Chromatography) synthesis->purification Crude Product visual Visual Inspection (Color, Form) purification->visual Purified Sample mp Melting Point Determination visual->mp spectroscopy Spectroscopic Analysis (NMR, MS, IR) mp->spectroscopy interpretation Data Interpretation & Structural Confirmation spectroscopy->interpretation Spectral Data final_product Verified High-Purity Compound interpretation->final_product

Caption: A standard workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physical properties discussed. Adherence to these methodologies ensures accurate and reproducible data.

Protocol 1: Melting Point Determination (Capillary Method)
  • Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp melting point. The temperature at which the solid phase transitions to a liquid phase is measured.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using certified standards.

    • Finely crush a small amount of the solid this compound sample.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube into the heating block of the apparatus.

    • Set a heating ramp rate of approximately 10-15 °C per minute for a rapid initial determination.

    • Once an approximate melting range is found, repeat the measurement with a fresh sample, using a slow ramp rate of 1-2 °C per minute starting from about 15 °C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.

Protocol 2: Spectroscopic Sample Preparation and Analysis
  • Causality: Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule to reveal its structural framework. Proper sample preparation is critical to obtain high-resolution data.

  • Methodology for NMR Spectroscopy:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it must dissolve the compound without contributing interfering signals in the proton spectrum.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5] Standard acquisition parameters should be used, with an adequate number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.[7]

  • Methodology for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This is a self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.[8]

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Safety and Handling

Based on available data, this compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Signal Word: Danger[1]

  • Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure).[1]

  • Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. Use in a well-ventilated fume hood is required.[1]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

This guide provides a foundational understanding of the physical properties of this compound. All researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and to perform their own analytical characterization to validate its identity and purity for their specific application.

References

1,3,6-Trichloroisoquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Structure, Synthesis, and Application

Introduction

This compound is a poly-halogenated heterocyclic compound built upon the isoquinoline scaffold. As a functionalized aromatic system, it serves as a highly valuable and versatile building block in synthetic organic chemistry. The strategic placement of three chlorine atoms at positions 1, 3, and 6 offers distinct reactive sites for further chemical modification. This allows for the systematic construction of complex molecular architectures. For researchers and scientists in drug development, such scaffolds are of paramount interest due to the prevalence of the isoquinoline core in a wide array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive technical overview of its chemical identity, a plausible synthetic pathway, methods for spectroscopic characterization, and its potential applications in medicinal chemistry.

Part 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is critical for its safe handling, storage, and application in experimental design.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is This compound . Its structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, which is substituted with chlorine atoms at the C1, C3, and C6 positions.

Caption: Chemical structure and key identifiers for this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for planning reactions, purification, and storage.

PropertyValueSource
Molecular Weight 232.49 g/mol [1][2][3]
Appearance White to off-white solid[2]
Melting Point 125-129 °C[1][2]
Boiling Point 362.6 ± 37.0 °C (Predicted)[2]
Density 1.523 ± 0.06 g/cm³ (Predicted)[2]
pKa -2.05 ± 0.50 (Predicted)[2]
Storage Store at room temperature, sealed in a dry environment[2]
Safety and Handling

Due to its classification, this compound must be handled with appropriate caution in a well-ventilated chemical fume hood.

Hazard InformationDetailsSource
Signal Word Danger [1]
Hazard Classifications Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3, Aquatic Chronic 4[1]
Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life[1][4]
Personal Protective Equipment (PPE) Eyeshields, faceshield, chemical-resistant gloves, P2 respirator cartridges[1]
Transport Information UN 2811, Hazard Class 6.1, Packing Group III[2][3]

Part 2: Proposed Synthesis Pathway

Retrosynthetic Analysis and Strategy

The core isoquinoline structure is commonly assembled via the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). Our strategy, therefore, begins with a commercially available, appropriately substituted phenethylamine. Subsequent aromatization and chlorination steps yield the final product. The choice of starting material, 4-chloro-phenethylamine, ensures the C6 chlorine is installed from the outset, simplifying the final functionalization steps.

Detailed Experimental Protocol

Step 1: N-formylation of 2-(4-chlorophenyl)ethanamine

  • To a stirred solution of 2-(4-chlorophenyl)ethanamine (1.0 eq) in ethyl formate (10-15 eq), add triethylamine (1.2 eq).

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate and triethylamine under reduced pressure.

  • The resulting crude N-[2-(4-chlorophenyl)ethyl]formamide is typically of sufficient purity for the next step.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude N-[2-(4-chlorophenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours.

  • Cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to a pH > 9 to precipitate the crude product.

  • Extract the product with dichloromethane or ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 6-chloro-3,4-dihydroisoquinoline.

Step 3: Aromatization to 6-Chloroisoquinoline

  • Dissolve the crude 6-chloro-3,4-dihydroisoquinoline (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

  • Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours until TLC analysis indicates complete conversion.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield crude 6-chloroisoquinoline, which can be purified by column chromatography.

Step 4: Dichlorination to this compound

  • Place 6-chloroisoquinoline (1.0 eq) in a flask equipped with a reflux condenser.

  • Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The use of POCl₃ serves as both the chlorinating agent and the solvent.

  • Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously add the residue to crushed ice with vigorous stirring. The solid product will precipitate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Visualization of the Synthetic Workflow

start 2-(4-chlorophenyl)ethanamine step1 N-[2-(4-chlorophenyl)ethyl]formamide start->step1 Ethyl Formate, Et3N, Reflux step2 6-Chloro-3,4-dihydroisoquinoline step1->step2 1. POCl3, MeCN 2. Reflux step3 6-Chloroisoquinoline step2->step3 10% Pd/C, Toluene, Reflux product This compound step3->product POCl3, Reflux

Caption: Proposed multi-step synthesis pathway for this compound.

Part 3: Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral characteristics can be reliably predicted.

Predicted Spectroscopic Data

The following data is predicted based on the principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.15 d 1H H-5 Doublet, ortho-coupled to H-6.
~7.80 d 1H H-8 Doublet, ortho-coupled to H-7.
~7.65 dd 1H H-7 Doublet of doublets, coupled to H-8 and H-6.

| ~7.50 | s | 1H | H-4 | Singlet, adjacent to two substituted carbons. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~152.0 C1
~150.5 C3
~142.0 C8a
~136.0 C6
~131.0 C4a
~130.0 C8
~128.5 C5
~126.0 C7

| ~122.0 | C4 |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique Expected Values Assignment
IR (ATR) 1610-1580 cm⁻¹1550-1500 cm⁻¹850-750 cm⁻¹ C=N stretch (ring)C=C stretch (aromatic)C-Cl stretch

| MS (EI) | m/z ~231, 233, 235 | [M]⁺ molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

Standard Protocol for Spectroscopic Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, use a small amount of solid sample on an ATR-FTIR spectrometer. For MS, prepare a dilute solution in a volatile solvent like methanol or dichloromethane.

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

  • Infrared Spectroscopy : Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry : Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • Data Analysis : Integrate and analyze all spectra to confirm that the proton and carbon environments, key functional groups, and molecular weight match the target structure of this compound.

Workflow for Structural Confirmation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Synthesized Compound (Crude Product) purification Purification (Recrystallization / Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir validation Structure Confirmed: This compound nmr->validation ms->validation ir->validation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation.

Part 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three chloro-substituents, making it a powerful scaffold for building molecular diversity.

Key Chemical Transformations
  • Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms at the C1 and C3 positions are electron-deficient due to the adjacent ring nitrogen. This makes them highly susceptible to substitution by a wide range of nucleophiles (O-, N-, and S-based). This reaction is a cornerstone for introducing diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling : The chlorine at the C6 position on the benzene ring is less activated towards SNAr but is an ideal handle for metal-catalyzed cross-coupling reactions. Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines) reactions can be selectively performed at this site, allowing for the construction of complex biaryl or arylamine structures.

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is recognized as a "privileged structure" in medicinal chemistry.[5][6] This is due to its ability to present substituents in a well-defined three-dimensional space, enabling interactions with various biological targets. This scaffold is present in numerous FDA-approved drugs and clinical candidates. The functional handles on this compound allow for the systematic exploration of chemical space around this core to optimize binding affinity and selectivity for targets such as protein kinases, which are crucial in oncology research.[6]

Application Workflow: From Building Block to Bioactive Candidate

cluster_diversification Library Synthesis start This compound (Scaffold) snar S(N)Ar at C1/C3 (e.g., Amines, Alcohols) start->snar coupling Cross-Coupling at C6 (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Diverse Compound Library snar->library coupling->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Bioactive Candidate lead_opt->candidate

Caption: Logical workflow from a chemical building block to a bioactive drug candidate.

Conclusion

This compound is a synthetically valuable intermediate characterized by its trifunctionalized isoquinoline core. Its well-defined physicochemical properties and predictable reactivity make it an excellent starting material for the synthesis of complex molecules. The ability to selectively modify the C1, C3, and C6 positions through robust chemical reactions provides a clear pathway for generating diverse libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to utilize this potent scaffold in their synthetic and medicinal chemistry endeavors.

References

A Technical Guide to the Synthesis of 1,3,6-Trichloroisoquinoline: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline framework is a privileged scaffold in medicinal chemistry and materials science, with halogenated derivatives serving as exceptionally versatile intermediates for further functionalization.[1] This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 1,3,6-trichloroisoquinoline, commencing from the readily accessible starting material, 4-chloro-2-(cyanomethyl)benzoic acid. The synthesis is logically segmented into two primary transformations: an intramolecular cyclization to form the core isoquinoline dione structure, followed by a chlorodehydroxylation to yield the target compound. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to accessing this valuable chemical entity.

Introduction: The Significance of Halogenated Isoquinolines

Isoquinoline and its derivatives are integral components of numerous natural products, most notably alkaloids like papaverine and morphine.[1] In modern synthetic chemistry, the isoquinoline nucleus is a cornerstone for the development of therapeutic agents, spanning indications from oncology to infectious diseases. The introduction of halogen atoms onto the isoquinoline core dramatically enhances its synthetic utility. Halogens, particularly chlorine, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and act as reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

The target molecule, this compound, is a trifunctionalized intermediate. The chlorine atoms at the C1 and C3 positions exhibit differential reactivity, often allowing for selective, stepwise functionalization. The C6 chlorine on the benzene ring provides a third vector for modification, enabling the synthesis of complex, multi-substituted isoquinoline libraries. This guide elucidates a direct and efficient pathway to this key building block.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is predicated on a logical two-step sequence. A retrosynthetic analysis of the target molecule, this compound, reveals a clear path back to the starting material.

The primary disconnection occurs at the C1-N and C3-C4 bonds, which are formed during the initial cyclization step. The chloro groups at C1 and C3 are envisioned as arising from the corresponding hydroxyl groups of an isoquinoline-1,3-dione intermediate. This intermediate, 6-chloro-1,3-dihydroxyisoquinoline, is the direct product of the intramolecular cyclization of 4-chloro-2-(cyanomethyl)benzoic acid.

G Target This compound Intermediate 6-Chloro-1,3-dihydroxyisoquinoline (Isocarbostyril Tautomer) Target->Intermediate Chlorodehydroxylation SM 4-Chloro-2-(cyanomethyl)benzoic Acid Intermediate->SM Intramolecular Cyclization

Figure 1: Retrosynthetic pathway for this compound.

This approach is advantageous due to the accessibility of the starting material and the reliability of the proposed transformations, which are well-established in heterocyclic chemistry.

Part I: Intramolecular Cyclization to 6-Chloro-1,3-dihydroxyisoquinoline

The first critical step involves the formation of the heterocyclic core. The ortho-positioning of the cyanomethyl (-CH₂CN) and carboxylic acid (-COOH) groups in the starting material is designed for intramolecular cyclization.

Mechanistic Rationale and Causality

The reaction proceeds via an acid-catalyzed intramolecular addition of the carboxylic acid hydroxyl group to the nitrile, followed by tautomerization. The use of a strong, non-nucleophilic acid like sulfuric acid is paramount. It serves two purposes: first, it protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the neighboring carboxylic acid. Second, it acts as a dehydrating agent at elevated temperatures, driving the equilibrium towards the cyclized product. The resulting product is 6-chloro-1,3-dihydroxyisoquinoline, which exists in equilibrium with its more stable tautomeric form, 6-chloro-1,3(2H,4H)-isoquinolinedione.[3]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_cyclized Cyclized Product SM 4-Chloro-2-(cyanomethyl)benzoic Acid Intermediate Protonated Nitrile SM->Intermediate H⁺ (cat.) Product 6-Chloro-1,3-dihydroxyisoquinoline Intermediate->Product Intramolecular Attack -H₂O

Figure 2: Simplified workflow of the acid-catalyzed cyclization step.

Detailed Experimental Protocol

Materials:

  • 4-chloro-2-(cyanomethyl)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-(cyanomethyl)benzoic acid (1.0 eq).

  • Carefully and slowly, add concentrated sulfuric acid (5-10 volumes) to the flask with stirring. The addition is exothermic and should be performed in an ice bath to control the initial temperature rise.

  • Once the addition is complete, heat the reaction mixture to 100-120 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates completion.

  • After completion, allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and cautiously, pour the reaction mixture onto the ice-water slurry with constant stirring. This quenching step is highly exothermic.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the collected solid under vacuum at 60-70 °C to a constant weight to yield 6-chloro-1,3-dihydroxyisoquinoline.

Part II: Chlorodehydroxylation to this compound

The conversion of the dihydroxyisoquinoline intermediate to the target trichloro derivative is a critical step that leverages classic heterocyclic activation chemistry. The hydroxyl groups at the C1 and C3 positions, being part of an amide/enolic system, can be readily converted to chloro groups.

Mechanistic Rationale and Causality

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent. The reaction mechanism is analogous to the Vilsmeier-Haack reaction.[4] The lone pair electrons on the oxygen atoms of the dihydroxyisoquinoline attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This intermediate is highly activated, and subsequent displacement by a chloride ion (from POCl₃) results in the formation of the C-Cl bond and the release of phosphate byproducts. Using a slight excess of POCl₃ ensures the reaction goes to completion. N,N-Dimethylformamide (DMF) can be used as a catalyst, as it reacts with POCl₃ to form the Vilsmeier reagent, a more potent electrophilic species that accelerates the reaction.[5][6]

G cluster_workflow Chlorination Workflow A 6-Chloro-1,3-dihydroxyisoquinoline B Add POCl₃ (Reagent & Solvent) A->B C Heat to Reflux (e.g., 110 °C) B->C D Reaction Monitoring (TLC) C->D E Quench on Ice-Water D->E F Neutralize with Base (e.g., NaHCO₃) E->F G Extract with Organic Solvent (e.g., DCM) F->G H Purify (Crystallization/Chromatography) G->H I This compound H->I

Figure 3: Step-by-step workflow for the chlorination reaction.

Detailed Experimental Protocol

Materials:

  • 6-chloro-1,3-dihydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Safety First: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), place the 6-chloro-1,3-dihydroxyisoquinoline (1.0 eq).

  • Add phosphorus oxychloride (5-10 eq., serving as both reagent and solvent) to the flask.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The crude product may precipitate or form an oil. Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: potential gas evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Summary of Reaction Parameters and Expected Yields

The following table summarizes the key quantitative data for the two-step synthesis.

ParameterStep 1: CyclizationStep 2: Chlorination
Starting Material 4-chloro-2-(cyanomethyl)benzoic acid6-chloro-1,3-dihydroxyisoquinoline
Key Reagent Conc. H₂SO₄Phosphorus oxychloride (POCl₃)
Reagent Equivalence 5-10 volumes5-10 equivalents
Solvent Conc. H₂SO₄POCl₃
Temperature 100-120 °C~110 °C (Reflux)
Reaction Time 4-6 hours3-5 hours
Typical Yield 85-95%75-90%

Safety and Handling

  • Sulfuric Acid (H₂SO₄): A strong acid and corrosive. Causes severe burns. Handle with extreme care, and always add acid to water, never the other way around during dilution.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and lachrymatory. Reacts violently with water, releasing HCl gas. All operations must be conducted in an efficient fume hood. Ensure all glassware is scrupulously dry.

  • Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen. Use in a well-ventilated area and minimize exposure.

Conclusion and Outlook

The synthesis pathway detailed in this guide provides a reliable and efficient method for producing this compound from 4-chloro-2-(cyanomethyl)benzoic acid. By understanding the mechanistic principles behind the cyclization and chlorination steps, researchers can troubleshoot and optimize the process for their specific needs. The resulting product is a highly valuable intermediate, primed for diverse chemical transformations, making it a key starting point for constructing novel molecular architectures for pharmaceutical and materials science applications.

References

commercial availability of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Commercial Availability, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. The document details its commercial availability, outlines a plausible synthetic pathway, summarizes its physicochemical properties, and discusses its prospective utility for researchers, scientists, and drug development professionals. The content is structured to deliver both foundational knowledge and actionable insights for laboratory applications.

Introduction

This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The presence of three chlorine atoms on the isoquinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. The chloro-substituents can serve as reactive handles for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide aims to be a critical resource for researchers looking to procure or synthesize this compound for their research and development endeavors.

Commercial Availability

This compound is available from several chemical suppliers, although its availability may be subject to stock limitations and lead times. Researchers are advised to contact suppliers directly for the most current information on pricing and availability. It is important to note that some suppliers may offer this compound on a make-to-order basis through their custom synthesis services.

Supplier CAS Number Purity Notes
Sigma-Aldrich 1053658-49-397%This product is listed as discontinued, but historical data is available.
Biosynth 1053658-49-3Not specifiedAvailable for purchase online, with a typical lead time of 3-4 weeks for a 2.5 g pack.[1]
ChemScene 1053658-49-3Not specifiedListed as a building block for chemical synthesis.[2]
Cenmed Enterprises 1053658-49-397%Available for purchase, with detailed hazard and precautionary statements provided.[3]
ChemicalBook 1053658-49-3Not specifiedLists multiple global suppliers for this compound.[4]

Synthesis of this compound

While a direct, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction, followed by chlorination.[5][6] The following represents a hypothetical, yet chemically sound, multi-step synthesis.

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available dichlorinated phenethylamine derivative, which undergoes formylation and subsequent cyclization to form a dihydroisoquinoline. Aromatization followed by chlorination yields the final product.

Synthesis of this compound A 2-(3,5-Dichlorophenyl)ethanamine B N-[2-(3,5-Dichlorophenyl)ethyl]formamide A->B Formylation (e.g., Ethyl Formate) C 6,8-Dichloro-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (e.g., POCl₃) D 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-1-one C->D Oxidation E 1-Chloro-6,8-dichloroisoquinoline (Intermediate) D->E Chlorination (e.g., POCl₃) F This compound E->F Rearrangement/Further Chlorination

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol

Step 1: Formylation of 2-(3,5-Dichlorophenyl)ethanamine

  • In a round-bottom flask, dissolve 2-(3,5-dichlorophenyl)ethanamine in an excess of ethyl formate.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the excess ethyl formate under reduced pressure to yield the crude N-[2-(3,5-dichlorophenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

  • To the crude formamide from the previous step, add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature (typically 0-10°C).[5]

  • After the addition, heat the reaction mixture to reflux to drive the cyclization.

  • Quench the reaction by carefully adding it to ice water and basify with a suitable base (e.g., NaOH) to precipitate the crude 6,8-dichloro-3,4-dihydroisoquinoline.

Step 3: Aromatization and Chlorination

  • The crude dihydroisoquinoline can be aromatized through various methods, such as oxidation.

  • The subsequent chlorination to introduce the chloro groups at the 1 and 3 positions can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), potentially at elevated temperatures.[7]

  • The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

The following properties for this compound have been reported by various suppliers.

Property Value Source
Molecular Formula C₉H₄Cl₃N[1][2][3]
Molecular Weight 232.49 g/mol [1]
Appearance White to off-white solid[4]
Melting Point 125-129 °C[4]
Boiling Point 362.6±37.0 °C (Predicted)[4]
Density 1.523±0.06 g/cm³ (Predicted)[4]
CAS Number 1053658-49-3[1][2][3][4]

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is limited, predictions can be made based on its structure and data from analogous compounds.[8][9]

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for the synthesis of novel compounds in drug discovery and materials science.

Medicinal Chemistry

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules.[10] The chloro-substituents on this compound can be strategically modified to explore the chemical space around this core.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly at the 1 and 3 positions, are susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively.

  • Potential Therapeutic Targets: Substituted isoquinolines have shown activity as anticancer agents, kinase inhibitors, and antimicrobial agents.[11][12] The 1,3,6-trichloro-substituted core provides a unique template for developing novel inhibitors for various biological targets.

Workflow for Derivatization

Derivatization of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D Diverse Functionalized Isoquinolines B->D C->D

Caption: General workflow for the functionalization of this compound.

Safety Information

Based on the information provided by suppliers, this compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Pictograms: Skull and crossbones, Corrosion.

  • Signal Word: Danger.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[3]

  • Precautionary Statements: P261, P280, P301 + P310, P305 + P351 + P338.

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

Conclusion

References

Unlocking the Therapeutic Potential of Trichloroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of these compounds: trichloroisoquinoline derivatives. While direct experimental data on trichloroisoquinoline compounds is nascent, this document synthesizes established knowledge on related isoquinoline and chlorinated heterocyclic compounds to forecast their potential as anticancer, antimicrobial, and anti-inflammatory agents. By examining structure-activity relationships and outlining robust experimental protocols, this guide aims to provide a foundational framework for researchers and drug development professionals to explore this promising chemical space.

Introduction: The Isoquinoline Scaffold and the Influence of Halogenation

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline.[1] Its derivatives are integral to a vast array of biologically active molecules, including the well-known alkaloids morphine and codeine.[1] The therapeutic utility of isoquinoline derivatives spans a wide range, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]

The introduction of halogen atoms, particularly chlorine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity.[4][5] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of isoquinolines, chlorinated derivatives have shown significant promise. For instance, tetrahydroisoquinolines bearing a chloro group have exhibited significant anticancer activity.[4][6] This guide extrapolates from such findings to build a case for the systematic investigation of trichloroisoquinoline derivatives.

Synthesis of Trichloroisoquinoline Derivatives: A Proposed Strategy

The synthesis of trichloroisoquinoline derivatives can be approached through various established methods for isoquinoline synthesis, followed by or incorporating chlorination steps. Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions provide a versatile foundation for creating the core isoquinoline structure.[6]

A generalized synthetic approach could involve:

  • Synthesis of a Dihydroisoquinoline Intermediate: Starting with a substituted phenethylamine, cyclization can be achieved using an appropriate reagent like an acyl chloride, followed by dehydration with a condensing agent such as phosphorus pentoxide in phosphorus oxychloride.[6]

  • Chlorination: The resulting dihydroisoquinoline can then be subjected to chlorination using various reagents to introduce chlorine atoms at specific positions on the aromatic ring. The regioselectivity of this step will be crucial and may require optimization of reaction conditions.

  • Further Derivatization: The trichlorinated isoquinoline scaffold can then be further modified to create a library of derivatives for biological screening.[7]

cluster_synthesis Proposed Synthesis Workflow Phenethylamine Derivative Phenethylamine Derivative Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Phenethylamine Derivative->Dihydroisoquinoline Intermediate Bischler-Napieralski / Pictet-Spengler Trichloroisoquinoline Core Trichloroisoquinoline Core Dihydroisoquinoline Intermediate->Trichloroisoquinoline Core Chlorination Library of Derivatives Library of Derivatives Trichloroisoquinoline Core->Library of Derivatives Further Derivatization

Caption: A generalized workflow for the synthesis of trichloroisoquinoline derivatives.

Potential Biological Activity: An Evidence-Based Hypothesis

Based on the extensive literature on isoquinoline and chloro-substituted heterocyclic compounds, trichloroisoquinoline derivatives are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is well-documented, with mechanisms of action often involving the modulation of key signaling pathways that regulate cell proliferation and survival.[8][9]

Hypothesized Mechanism of Action:

Trichloroisoquinoline derivatives may exert anticancer effects through the inhibition of critical enzymes involved in cancer cell signaling, such as protein kinases.[9] The presence of three chlorine atoms could enhance the binding affinity and inhibitory potency of these compounds. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10]

Trichloroisoquinoline Derivative Trichloroisoquinoline Derivative PI3K PI3K Trichloroisoquinoline Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a trichloroisoquinoline derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the anticancer potential of the synthesized compounds.[11]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the trichloroisoquinoline derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound Cancer Cell Line Hypothetical IC50 (µM)
Trichloroisoquinoline Derivative 1MCF-7 (Breast)< 10
Trichloroisoquinoline Derivative 1HCT116 (Colon)< 10
Trichloroisoquinoline Derivative 2MCF-7 (Breast)10-50
Trichloroisoquinoline Derivative 2HCT116 (Colon)10-50
Antimicrobial Activity

Various isoquinoline derivatives have demonstrated potent antimicrobial activity against a range of pathogens.[12][13] Halogenated quinolines, such as clioquinol, are known for their broad-spectrum antimicrobial effects.[2][10]

Hypothesized Mechanism of Action:

Trichloroisoquinoline derivatives may disrupt bacterial cell wall synthesis or interfere with nucleic acid biosynthesis.[12] Another potential mechanism, similar to other halogenated quinolines, is the chelation of essential metal ions, which are crucial for the function of various microbial enzymes.[14]

Trichloroisoquinoline Derivative Trichloroisoquinoline Derivative DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Trichloroisoquinoline Derivative->DNA Gyrase / Topoisomerase IV Inhibition Cell Wall Synthesis Cell Wall Synthesis Trichloroisoquinoline Derivative->Cell Wall Synthesis Disruption Bacterial Cell Bacterial Cell Bacterial Cell Death Bacterial Cell Death DNA Gyrase / Topoisomerase IV->Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death

Caption: Potential antimicrobial mechanisms of action for trichloroisoquinoline derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the trichloroisoquinoline derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Compound Bacterial Strain Hypothetical MIC (µg/mL)
Trichloroisoquinoline Derivative 1Staphylococcus aureus (Gram-positive)4-16
Trichloroisoquinoline Derivative 1Escherichia coli (Gram-negative)16-64
Trichloroisoquinoline Derivative 2Staphylococcus aureus (Gram-positive)8-32
Trichloroisoquinoline Derivative 2Escherichia coli (Gram-negative)32-128
Anti-inflammatory Activity

Isoquinoline alkaloids have been shown to possess significant anti-inflammatory properties, often by modulating inflammatory signaling pathways.[16][17]

Hypothesized Mechanism of Action:

Trichloroisoquinoline derivatives may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. This could be achieved through the inhibition of signaling pathways like the NF-κB pathway, a central regulator of inflammation.[16]

Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Trichloroisoquinoline Derivative Trichloroisoquinoline Derivative Trichloroisoquinoline Derivative->NF-κB Pathway Inhibition Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a trichloroisoquinoline derivative.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the trichloroisoquinoline derivative.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Compound Concentration (µg/mL) Hypothetical % Inhibition of Protein Denaturation
Trichloroisoquinoline Derivative 1100> 70%
Trichloroisoquinoline Derivative 1250> 85%
Trichloroisoquinoline Derivative 210050-70%
Trichloroisoquinoline Derivative 225070-85%

Conclusion and Future Directions

While the direct biological evaluation of trichloroisoquinoline derivatives is an emerging field, the foundational knowledge of isoquinoline and chlorinated heterocyclic chemistry provides a strong rationale for their investigation as potential therapeutic agents. The hypotheses and experimental frameworks presented in this guide offer a starting point for researchers to systematically synthesize, screen, and characterize these promising compounds. Future research should focus on establishing robust synthetic routes, elucidating specific molecular targets, and conducting in vivo studies to validate the in vitro findings. The exploration of trichloroisoquinoline derivatives holds the potential to yield novel drug candidates with improved efficacy and pharmacological profiles for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

Electrophilic Substitution Reactions of Isoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the electrophilic substitution reactions of isoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the underlying principles governing the reactivity and regioselectivity of these reactions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed mechanistic discussions, step-by-step experimental protocols for key transformations such as nitration, halogenation, and sulfonation, and the influence of substituents are presented. This guide aims to serve as an authoritative resource, bridging theoretical concepts with practical applications in the synthesis and functionalization of isoquinoline derivatives.

Introduction: The Isoquinoline Core and its Electronic Landscape

Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This fusion results in a unique electronic landscape that dictates its reactivity towards electrophiles. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene.[2][3] Consequently, electrophilic substitution reactions on isoquinoline are generally more challenging and require harsher conditions than those for benzene.[2]

The pyridine ring is significantly more deactivated than the benzene ring due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic aromatic substitution (EAS) predominantly occurs on the more electron-rich benzene ring (the carbocycle).[2][4]

Regioselectivity: The Predominance of C-5 and C-8 Substitution

Electrophilic attack on the isoquinoline ring preferentially occurs at the C-5 and C-8 positions.[2][4][5] This regioselectivity can be rationalized by examining the stability of the cationic intermediate (Wheland intermediate or σ-complex) formed during the reaction. Attack at C-5 or C-8 allows the positive charge to be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring.[4] In contrast, attack at C-6 or C-7 results in a less stable intermediate with only one such resonance structure.[4]

The relative reactivity of isoquinoline in electrophilic substitution has been shown to be greater than that of pyridine and quinoline.[5] Under acidic conditions, the nitrogen atom is protonated, further deactivating the ring system. The substitution then proceeds on the isoquinolinium ion.[6]

Key Electrophilic Substitution Reactions of Isoquinoline

This section details the most common and synthetically useful electrophilic substitution reactions of isoquinoline, including nitration, halogenation, and sulfonation. For each reaction, the mechanism, optimal conditions, and detailed experimental protocols are provided.

Nitration

The introduction of a nitro group onto the isoquinoline scaffold is a crucial transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are versatile synthetic handles.[7]

2.1.1. Mechanism and Regioselectivity

Nitration of isoquinoline is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("nitrating acid").[5] The electrophile is the nitronium ion (NO₂⁺), which is generated in situ. The reaction proceeds via the standard electrophilic aromatic substitution mechanism. As predicted, nitration affords a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[5]

The ratio of the 5- and 8-nitro isomers can be influenced by reaction conditions, but typically a mixture is obtained.[5]

2.1.2. Experimental Protocol: Synthesis of 5-Nitroisoquinoline and 8-Nitroisoquinoline

The following protocol is a representative procedure for the nitration of isoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid.

  • While maintaining the temperature below 10 °C, add isoquinoline dropwise to the stirred sulfuric acid.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of ammonium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

  • The isomers can be separated by column chromatography on silica gel.

Data Presentation:

ProductTypical YieldReference
5-Nitroisoquinoline~80%[5]
8-Nitroisoquinoline~10%[5]
Halogenation

Halogenated isoquinolines are valuable intermediates in cross-coupling reactions and for the synthesis of pharmacologically active compounds.[7] Bromination and chlorination are the most common halogenation reactions performed on isoquinoline.

2.2.1. Mechanism and Regioselectivity

Direct bromination of the electron-poor isoquinoline system with elemental bromine is often sluggish and may require a catalyst.[8] The use of strong acids like sulfuric acid or a Lewis acid such as aluminum trichloride (AlCl₃) is common.[8][9] The reaction with bromine in the presence of a strong protic acid or AlCl₃ leads to the formation of 5-bromoisoquinoline.[5][9] The use of a "swamping catalyst" amount of AlCl₃ (2 equivalents) is effective; the first equivalent complexes with the nitrogen, and the second acts as a Friedel-Crafts catalyst.[9]

Careful temperature control is crucial to suppress the formation of the 8-bromo isomer, which is difficult to separate from the desired 5-bromo product.[7]

2.2.2. Experimental Protocol: Synthesis of 5-Bromoisoquinoline

This protocol describes the synthesis of 5-bromoisoquinoline using N-bromosuccinimide (NBS) in sulfuric acid, a method that offers good yield and high purity.[7][8][10]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice-acetone bath

  • Crushed ice

  • Ammonia solution

Procedure:

  • Slowly add isoquinoline to well-stirred concentrated sulfuric acid, maintaining the internal temperature below 30°C.[7]

  • Cool the solution to -25°C in a dry ice-acetone bath.[7][10]

  • Add recrystallized N-bromosuccinimide in portions to the vigorously stirred solution, keeping the internal temperature between -22 and -26°C.[7]

  • Stir the suspension efficiently for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[7][10]

  • Pour the resulting homogeneous reaction mixture onto crushed ice.[7]

  • Adjust the pH to 8-10 with an ammonia solution.[10]

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization.[7]

Data Presentation:

ProductReagentsTemperatureYieldReference
5-BromoisoquinolineNBS, H₂SO₄-25 to -18 °C72%[10]

Visualization of Workflow:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation A Dissolve Isoquinoline in conc. H₂SO₄ (< 30°C) B Cool to -25°C A->B C Add NBS portion-wise (-22 to -26°C) B->C D Stir at -22°C for 2h C->D E Stir at -18°C for 3h D->E F Pour onto crushed ice E->F G Adjust pH to 8-10 with NH₃ F->G H Filter and dry the product G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Workflow for the synthesis of 5-bromoisoquinoline.

Sulfonation

Sulfonation of isoquinoline introduces the sulfonic acid group (-SO₃H), which can be converted to other important functional groups like sulfonyl chlorides and sulfonamides.

2.3.1. Mechanism and Regioselectivity

Sulfonation is typically achieved by heating isoquinoline with oleum (fuming sulfuric acid, H₂SO₄·SO₃).[5] The electrophile is sulfur trioxide (SO₃). The reaction is reversible and thermodynamically controlled. Sulfonation yields isoquinoline-5-sulfonic acid as the major product.[5]

2.3.2. Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl chloride

This protocol describes a two-step synthesis of isoquinoline-5-sulfonyl chloride, a key intermediate.[11]

Step 1: Sulfonation of Isoquinoline

Materials:

  • Isoquinoline

  • Chlorosulfonic acid

  • Ice

Procedure:

  • Cool chlorosulfonic acid in an ice bath.[11]

  • Slowly add isoquinoline to the cooled chlorosulfonic acid with stirring.[11]

  • Allow the reaction mixture to warm to room temperature and stir for several hours. For less reactive substrates, heating may be required.[11]

  • Carefully pour the reaction mixture onto crushed ice.[11]

  • If the isoquinoline-5-sulfonic acid precipitates, it can be isolated by filtration.

Step 2: Conversion to Isoquinoline-5-sulfonyl chloride

Materials:

  • Isoquinoline-5-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic)

Procedure:

  • Suspend the isoquinoline-5-sulfonic acid in thionyl chloride.[11]

  • Add a catalytic amount of DMF.[11]

  • Heat the mixture to reflux for 2-3 hours.[11]

  • After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation.[11]

  • Suspend the residue in an anhydrous solvent like dichloromethane, and collect the solid product by filtration.[11]

  • Wash the solid with the same solvent and dry under vacuum to obtain isoquinoline-5-sulfonyl chloride hydrochloride.[11]

Visualization of Mechanism:

Sulfonation_Mechanism cluster_activation Electrophile Generation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization H2SO4_SO3 H₂SO₄ + SO₃ (Oleum) Isoquinoline Isoquinoline Sigma_Complex Wheland Intermediate (σ-complex) Isoquinoline->Sigma_Complex +SO₃ Sulfonic_Acid Isoquinoline-5-sulfonic acid Sigma_Complex->Sulfonic_Acid -H⁺

Caption: Mechanism of isoquinoline sulfonation.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with isoquinoline. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions complexes with the basic nitrogen atom of the isoquinoline ring, deactivating it towards electrophilic attack. This deactivation is so pronounced that it prevents the Friedel-Crafts reaction from occurring on the carbocyclic ring.[12] However, some intramolecular Friedel-Crafts-type cyclizations to form fused isoquinoline systems have been reported under specific conditions.[13][14]

Influence of Substituents on Reactivity and Regioselectivity

The presence of substituents on the isoquinoline ring can significantly influence the rate and regioselectivity of electrophilic substitution.

  • Activating Groups: Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups on the benzene ring increase the electron density of that ring, making it more susceptible to electrophilic attack. These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. For example, the oxidation of 5-aminoisoquinoline with KMnO₄ affects only the benzene ring.[5]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro and cyano groups further deactivate the ring system, making electrophilic substitution even more difficult.[15][16][17] For instance, in 5-nitroisoquinoline, the pyridine ring is oxidized by KMnO₄, indicating the deactivation of the benzene ring.[5]

Conclusion

The electrophilic substitution reactions of isoquinoline are fundamental transformations for the synthesis and functionalization of this important heterocyclic scaffold. While the electron-withdrawing nature of the pyridine ring deactivates the system, electrophilic attack can be directed to the C-5 and C-8 positions of the carbocyclic ring under appropriate conditions. This guide has provided a detailed overview of the key electrophilic substitution reactions, including nitration, halogenation, and sulfonation, complete with mechanistic insights and practical experimental protocols. A thorough understanding of these reactions is essential for researchers in medicinal chemistry and materials science who utilize the isoquinoline core in the design and synthesis of novel molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Challenge of Selective Functionalization

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active natural products and synthetic pharmaceuticals. The ability to precisely functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1] 1,3,6-Trichloroisoquinoline is a versatile starting material, offering three distinct points for modification via cross-coupling reactions. However, the presence of multiple reactive sites presents a significant challenge in achieving selective functionalization. This document provides a detailed guide to the Suzuki-Miyaura coupling of this compound, with a focus on achieving regioselectivity and providing a robust protocol for the synthesis of mono-arylated isoquinoline derivatives.

Understanding the Reactivity of this compound

The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles is governed by a combination of electronic and steric factors. In the case of this compound, the three chlorine atoms at the C1, C3, and C6 positions exhibit different reactivities.

  • C1 Position: The chlorine atom at the C1 position is the most activated towards oxidative addition to the palladium(0) catalyst. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which polarizes the C-Cl bond and lowers the energy barrier for the initial step of the catalytic cycle.[2]

  • C3 Position: The C3 position is also influenced by the ring nitrogen, but to a lesser extent than C1. Therefore, the C3-Cl bond is generally less reactive than the C1-Cl bond.

  • C6 Position: The C6 position is on the carbocyclic ring and is less electronically activated compared to the C1 and C3 positions.

This reactivity pattern (C1 > C3 > C6) allows for the selective mono-functionalization at the C1 position under carefully controlled conditions. Indeed, studies on analogous systems, such as 1,3-dichloro-6-bromoisoquinoline, have shown selective reaction at the C1 position.[3]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (preferentially at C1 of this compound) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln(X) B->C D Transmetalation C->D E Ar-Pd(II)Ln(R) D->E F Reductive Elimination E->F F->A Product 1-Aryl-3,6-dichloroisoquinoline F->Product ArX This compound ArX->B RBOH2 R-B(OH)2 RBOH2->D Base Base Base->D

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Mono-arylation at the C1 Position

This protocol provides a starting point for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids at the C1 position. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success and selectivity of the Suzuki-Miyaura coupling of this compound are highly dependent on the choice of catalyst, ligand, base, and solvent.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald precatalystsFor aryl chlorides, catalysts with bulky, electron-rich ligands are often required to facilitate the challenging oxidative addition step.[5]
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos)These ligands are known to be effective for the coupling of less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for the transmetalation step. Stronger, non-nucleophilic bases are often preferred. The use of aqueous base can sometimes accelerate the reaction.[4]
Solvent 1,4-Dioxane, Toluene, DMF, or mixtures with waterThe solvent should be chosen to ensure the solubility of all reaction components. Degassing the solvent is essential to prevent catalyst deactivation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inefficient oxidative addition.Use a more active catalyst system, such as a Buchwald precatalyst with a bulky biarylphosphine ligand. Increase the reaction temperature.
Formation of side products (e.g., homocoupling of boronic acid) Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere and use properly degassed solvents.
Hydrodehalogenation (replacement of Cl with H) Presence of a hydride source.Use anhydrous solvents and bases. Avoid protic solvents if this is a major issue.
Lack of selectivity (reaction at multiple positions) Reaction conditions are too harsh.Lower the reaction temperature and/or use a less active catalyst. Carefully control the stoichiometry of the boronic acid.

Achieving Further Functionalization

While this guide focuses on selective mono-arylation at the C1 position, it is possible to achieve further functionalization at the C3 and C6 positions. This can typically be accomplished by performing a stepwise Suzuki-Miyaura coupling. After the initial coupling at C1, the resulting 1-aryl-3,6-dichloroisoquinoline can be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to react at the C3 or C6 position. The selectivity of the second coupling will depend on the specific electronic and steric environment of the mono-arylated intermediate.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of functionalized isoquinoline derivatives. By carefully selecting the reaction conditions, it is possible to achieve high regioselectivity, primarily at the most reactive C1 position. The protocol and guidelines presented here provide a solid foundation for researchers to explore the rich chemistry of this valuable building block, enabling the development of novel compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols for Sonogashira Coupling of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] The introduction of alkyne functionalities via the Sonogashira coupling reaction provides a powerful tool for extending the molecular framework, enabling the synthesis of complex molecules with diverse biological activities.[2][3] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is prized for its reliability and functional group tolerance.[2][4][5]

1,3,6-Trichloroisoquinoline represents a versatile, yet challenging, substrate for synthetic chemists. The three distinct chlorine atoms offer multiple points for diversification. However, achieving regioselective functionalization is paramount to avoid the formation of complex product mixtures. This guide provides a detailed exploration of the Sonogashira coupling conditions tailored for the selective alkynylation of this compound, offering field-proven insights and step-by-step protocols for researchers in organic synthesis and drug discovery.

Understanding the Reactivity of this compound

The key to achieving selective Sonogashira coupling on this compound lies in understanding the differential reactivity of the three chloro-substituents. The rate-determining step in the Sonogashira catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) complex. The ease of this step is influenced by the electronic and steric environment of the carbon-halogen bond.

Based on established principles in the chemistry of N-heterocycles, the predicted order of reactivity for the chloro-substituents in this compound is:

C1 > C3 > C6

The heightened reactivity of the C1 position is attributed to the potent electron-withdrawing effect of the adjacent nitrogen atom, which makes the C1 carbon significantly more electrophilic and susceptible to oxidative addition by the palladium catalyst. This "α-nitrogen effect" is a well-documented phenomenon in the cross-coupling of halogenated aza-heterocycles. The C3 position , also influenced by the nitrogen atom, is expected to be more reactive than the C6 position, but less so than C1. The C6 position on the carbocyclic ring is the least activated and therefore the least reactive of the three.

This inherent reactivity profile allows for a kinetically controlled, regioselective mono-alkynylation at the C1 position under carefully controlled conditions. Achieving selectivity for the C3 or C6 positions, however, requires a more nuanced approach, often involving catalyst and ligand control to override the intrinsic reactivity.

Visualizing the Sonogashira Catalytic Cycle

The Sonogashira coupling can proceed through two primary mechanistic pathways: a traditional copper-co-catalyzed cycle and a copper-free cycle. The choice of pathway can influence reaction efficiency and byproduct formation.

Caption: Generalized Sonogashira catalytic cycles.

Protocols for Regioselective Sonogashira Coupling

The following protocols are designed as robust starting points for the selective alkynylation of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Selective Mono-alkynylation at the C1 Position

This protocol leverages the intrinsically higher reactivity of the C1 position. Milder reaction conditions and a less active catalyst system are employed to favor mono-substitution at the most reactive site.

Rationale: By using a standard catalyst like Pd(PPh₃)₄ and maintaining a relatively low temperature, the kinetic preference for oxidative addition at the electron-deficient C1 position is exploited. The other two chlorine atoms remain largely unreacted under these conditions.

ParameterConditionJustification
Catalyst System Pd(PPh₃)₄ (2-5 mol%), CuI (4-10 mol%)A standard, reliable catalyst system for Sonogashira couplings.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.)Acts as both a base and a solvent in some cases.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Common solvents that facilitate solubility and reaction kinetics.
Temperature Room Temperature to 50 °CLower temperatures enhance selectivity for the most reactive site.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the catalyst and alkyne homocoupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, degassed THF or DMF to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.

  • Add the amine base (2.0 equiv.) followed by the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-alkynyl-3,6-dichloroisoquinoline.

Protocol 2: Towards Selective Alkynylation at the C3 Position

Selectivity for the C3 position requires overcoming the higher reactivity of the C1 position. This can be approached by using sterically bulky ligands that may preferentially coordinate to the less hindered C3 position or by using catalyst systems known to favor less reactive sites. This is a more challenging transformation and may result in a mixture of C1 and C3 substituted products.

Rationale: The use of a bulky, electron-rich phosphine ligand, such as XPhos, can alter the regioselectivity of the oxidative addition. The steric hindrance of the ligand may disfavor approach to the C1 position, which is flanked by the peri-hydrogen at C8, thereby promoting reaction at the C3 site. A copper-free system is often preferred in these cases to minimize side reactions.[6]

ParameterConditionJustification
Catalyst System Pd₂(dba)₃ (1-2 mol%), XPhos (4-8 mol%)A bulky, electron-rich ligand that can influence regioselectivity and couple less reactive chlorides.
Base Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equiv.)Strong inorganic bases often used in copper-free Sonogashira reactions.
Solvent 1,4-Dioxane or TolueneHigh-boiling point solvents suitable for reactions requiring elevated temperatures.
Temperature 100-120 °CHigher temperatures are necessary to activate the less reactive C3-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability at elevated temperatures.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.04 equiv.) to a dry Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and the terminal alkyne (1.5 equiv.).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature and filter the mixture through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to separate the desired 3-alkynyl-1,6-dichloroisoquinoline from isomers and starting material.

Protocol 3: Exhaustive Di- or Tri-alkynylation

To achieve multiple alkynylations, more forcing conditions are required to react the less reactive C3 and C6 positions. This protocol is designed to drive the reaction to completion, substituting all three chlorine atoms.

Rationale: A highly active catalyst system, an excess of the alkyne and base, and elevated temperatures are necessary to overcome the decreasing reactivity of the chloro-positions after initial substitutions. Microwave irradiation can be particularly effective in accelerating these challenging couplings.[4]

ParameterConditionJustification
Catalyst System PdCl₂(PPh₃)₂ (5-10 mol%), CuI (10-20 mol%)A robust catalyst system, used in higher loadings for difficult couplings.
Base Diisopropylethylamine (DIPEA) (5-6 equiv.)A strong, non-nucleophilic amine base suitable for high-temperature reactions.
Solvent DMF or 1,4-DioxaneHigh-boiling point, polar aprotic solvents.
Temperature 120-150 °C (Conventional Heating) or up to 180 °C (Microwave)Forcing conditions are required to activate the C6-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst integrity under forcing conditions.

Step-by-Step Methodology (Microwave Protocol):

  • To a microwave-safe reaction vial, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), CuI (0.10 equiv.), and a stir bar.

  • Add DMF, the terminal alkyne (3.5-4.0 equiv.), and DIPEA (5.0 equiv.).

  • Seal the vial and place it in the microwave reactor. Heat to 150-180 °C for 30-90 minutes.

  • Monitor the reaction for the disappearance of starting material and intermediates by LC-MS.

  • After completion, cool the vial to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purification by column chromatography or preparative HPLC may be required to isolate the pure 1,3,6-trialkynylisoquinoline.

Troubleshooting and Key Considerations

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in copper-catalyzed protocols. It can be minimized by maintaining a strictly inert atmosphere and by using a slight excess, but not a large excess, of the alkyne. Copper-free conditions (Protocol 2) are an effective alternative to avoid this issue.

  • Catalyst Deactivation: Palladium catalysts can be sensitive to impurities and oxygen. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Low Conversion: For the less reactive C3 and C6 positions, low conversion is a common challenge. Increasing the catalyst loading, temperature, or reaction time can be beneficial. Switching to a more active catalyst system, such as one with an N-heterocyclic carbene (NHC) ligand, may also improve yields.

  • Complex Product Mixtures: In cases where selectivity is not achieved, careful analysis of the reaction mixture by LC-MS and ¹H NMR is crucial. Purification by preparative HPLC may be necessary to isolate the desired isomer.

Logical Framework for Regioselective Coupling

The choice of reaction conditions is a logical process based on the desired outcome and the inherent reactivity of the substrate.

Regioselectivity_Logic start Target Product c1 C1-Alkynylated start->c1 c3 C3-Alkynylated start->c3 c_all Poly-alkynylated start->c_all cond1 Mild Conditions (Low Temp, Std. Catalyst) Protocol 1 c1->cond1 Exploit Kinetic Reactivity cond2 Steric/Electronic Control (Bulky Ligand, High Temp) Protocol 2 c3->cond2 Override Kinetic Reactivity cond3 Forcing Conditions (High Temp/Microwave, High Catalyst Load) Protocol 3 c_all->cond3 Activate All Positions

Caption: Decision workflow for selecting the appropriate protocol.

References

synthesis of 1-aryl-3,6-dichloroisoquinolines using 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of 1-Aryl-3,6-Dichloroisoquinolines via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-aryl-3,6-dichloroisoquinolines, leveraging the regioselective Suzuki-Miyaura cross-coupling reaction with 1,3,6-trichloroisoquinoline as the starting material. This protocol is designed for professionals in organic synthesis and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, and troubleshooting advice.

Introduction: The Strategic Value of 1-Arylisoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Among the diverse classes of isoquinoline derivatives, 1-arylisoquinolines are of particular interest as they are key structural motifs in compounds targeting various biological pathways.

The synthesis of these complex molecules often requires precise control over substitution patterns. This compound[6] presents itself as a versatile and strategic starting material. The differential reactivity of its three chloro-substituents allows for sequential and regioselective functionalization. This guide focuses on the selective arylation at the C1 position, which is the most electrophilic and reactive site for palladium-catalyzed cross-coupling reactions. This reactivity is attributed to the electron-withdrawing effect of the adjacent ring nitrogen, which facilitates the crucial oxidative addition step in the catalytic cycle. The resulting 1-aryl-3,6-dichloroisoquinoline products are valuable intermediates, as the remaining chloro groups at the C3 and C6 positions can be targeted in subsequent diversification reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The selective synthesis of 1-aryl-3,6-dichloroisoquinolines is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction forms a carbon-carbon bond between the C1 position of the isoquinoline and an aryl group derived from an organoboron reagent, typically an arylboronic acid. The catalytic cycle involves three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-chlorine bond at the C1 position of this compound. This is generally the rate-limiting step, particularly for less reactive aryl chlorides, and results in a Palladium(II) intermediate.[8][9]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic moieties (the isoquinoline and the aryl group) on the Palladium(II) center couple, forming the final product and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[9]

The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and selectivity, especially when dealing with challenging chloro-heterocyclic substrates.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_intermediate Ar¹-Pd(II)L₂-X Pd0->PdII_intermediate Ar¹-X Transmetalation Transmetalation PdII_coupled Ar¹-Pd(II)L₂-Ar² PdII_intermediate->PdII_coupled Ar²-B(OR)₂ (Base) PdII_coupled->Pd0 Ar¹-Ar² RedElim Reductive Elimination Product 1-Aryl-3,6-dichloroisoquinoline (Ar¹-Ar²) RedElim->Product Ar1X This compound (Ar¹-X) Ar1X->OxAdd Ar2B Arylboronic Acid (Ar²-B(OR)₂) Ar2B->Transmetalation Base Base Base->Transmetalation

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific arylboronic acids to achieve maximum yield.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst: Pd(PPh₃)₄ (5 mol%), PdCl₂(dppf) (3-5 mol%), or a Buchwald precatalyst (e.g., SPhos G3, 2-3 mol%)

  • Ligand (if needed): SPhos, XPhos, or other electron-rich, bulky phosphine ligands (typically used with precursors like Pd₂(dba)₃ or Pd(OAc)₂)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane, toluene, or DMF (often with water as a co-solvent, e.g., 4:1 dioxane:water)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, and standard glassware for workup and purification.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv). If using a solid precatalyst and ligand, add them at this stage.

  • Inert Atmosphere Purge: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed. This is crucial to prevent catalyst oxidation and boronic acid homocoupling.[8][10]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.[10]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Take small aliquots periodically to check for the consumption of the starting material. Reactions are typically complete within 2–24 hours.[10][11]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then with brine to remove the base and inorganic byproducts.[10][11]

    • Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-aryl-3,6-dichloroisoquinoline.[10][11]

workflow start Start setup 1. Reagent Setup (Isoquinoline, Boronic Acid, Base, Catalyst) in Flame-Dried Flask start->setup purge 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat & Stir (80-110 °C, 2-24h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Aqueous Workup (Dilute, Wash, Dry) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Pure 1-Aryl-3,6-dichloroisoquinoline purify->product

Figure 2: Experimental workflow for the synthesis of 1-aryl-3,6-dichloroisoquinolines.

Data Summary and Expected Results

The success of the Suzuki-Miyaura coupling is highly dependent on the chosen conditions. Below is a table representing a hypothetical optimization for the coupling of this compound with 4-methoxyphenylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O1001845
2PdCl₂(dppf) (3)-K₂CO₃ (2.5)Dioxane/H₂O1001272
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene110888
4SPhos G3 (2)-K₃PO₄ (3.0)Dioxane100691

Characterization: The final products should be characterized by standard analytical techniques. For the product 3,6-dichloro-1-(4-methoxyphenyl)isoquinoline , one would expect:

  • ¹H NMR: Signals corresponding to the isoquinoline ring protons and the distinct AA'BB' pattern of the para-substituted methoxyphenyl group, along with a singlet for the methoxy protons.

  • ¹³C NMR: Resonances for all unique carbon atoms, including the two C-Cl carbons and the carbons of the aryl substituent.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Troubleshooting and Key Considerations

Challenges in cross-coupling reactions with chloro-heterocycles are common. Here are potential issues and solutions:

  • Problem: Low or No Conversion

    • Cause: Deactivated aryl chloride, inefficient catalyst, or poor reagent quality. The C-Cl bond is stronger than C-Br or C-I, making oxidative addition more difficult.[8][12]

    • Solution: Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos) which facilitate oxidative addition.[8] Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote transmetalation. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[8]

  • Problem: Hydrodehalogenation Side Product

    • Cause: The C-Cl bond is reduced to a C-H bond. This can be caused by hydride impurities in the solvent or base.[8]

    • Solution: Use high-purity, anhydrous solvents and bases. Avoid solvents like isopropanol which can act as hydride donors. Ensure the reductive elimination step is efficient so that it outcompetes side reactions.[8]

  • Problem: Boronic Acid Homocoupling

    • Cause: Two molecules of the arylboronic acid couple to form a biaryl byproduct. This is primarily promoted by the presence of oxygen.[8]

    • Solution: Meticulously deoxygenate the reaction mixture and maintain a positive pressure of an inert gas throughout the setup and reaction.

  • Problem: Protodeborylation

    • Cause: The C-B bond of the boronic acid is cleaved and replaced by a proton, deactivating the coupling partner. This can be an issue with certain heteroaryl boronic acids or under harsh conditions.[8]

    • Solution: Use milder conditions if possible, or use boronate esters (e.g., pinacol esters), which can be more stable.

References

Application Notes and Protocols for the Derivatization of 1,3,6-Trichloroisoquinoline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,6-Trichloroisoquinoline Scaffold - A Versatile Platform for Drug Discovery

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] Derivatives of isoquinoline have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[2][4][5][6] The this compound scaffold represents a particularly valuable starting material for drug discovery programs. It offers three distinct points for chemical modification, allowing for the systematic and diverse functionalization required to explore structure-activity relationships (SAR).

The reactivity of the three chlorine atoms is differentiated by their position on the isoquinoline ring system. The chlorine atom at the C1 position is highly activated towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent ring nitrogen. The C3 chlorine is also activated, albeit to a lesser extent. The C6 chlorine, situated on the benzene portion of the scaffold, is the least reactive of the three, behaving similarly to a standard chloroarene. This inherent reactivity differential allows for selective and sequential derivatization, providing a powerful tool for building molecular complexity.

This guide provides an in-depth overview of key derivatization strategies for the this compound core, with a focus on robust and widely used palladium-catalyzed cross-coupling reactions. Detailed protocols are provided to serve as a comprehensive starting point for researchers in medicinal chemistry and drug development.

Strategic Derivatization: A Workflow for Selective Functionalization

The differential reactivity of the chloro-substituents on the this compound scaffold allows for a planned, sequential approach to synthesis. The C1 position is the most labile and will typically react first under most cross-coupling conditions. By carefully selecting catalysts, ligands, and reaction conditions, a degree of selectivity for the C3 and C6 positions can also be achieved.

G cluster_0 Starting Material cluster_1 Primary Derivatization (C1 Position) cluster_2 Secondary Derivatization (C3/C6) cluster_3 Diverse Scaffolds A This compound B Suzuki Coupling (Aryl/Heteroaryl) A->B Selective Functionalization C Buchwald-Hartwig (N-Arylation) A->C Selective Functionalization D Sonogashira Coupling (Alkynylation) A->D Selective Functionalization E SNAr (O-, N-, S-Nucleophiles) A->E Selective Functionalization F Further Cross-Coupling (Harsher Conditions) B->F C->F D->F E->F G Novel Isoquinoline Derivatives F->G

Caption: A generalized workflow for the derivatization of this compound.

Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly between sp2-hybridized carbons.[7][8] In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl groups, which are common motifs in bioactive molecules.

Scientific Principle & Mechanistic Insight

The reaction involves a catalytic cycle with a palladium complex.[9] Key steps include the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[8][9] For chloroarenes, particularly less activated ones, the oxidative addition step is often rate-limiting. Therefore, the use of electron-rich, bulky phosphine ligands is crucial to facilitate this step and achieve high reaction efficiency.[10]

Regioselectivity: The C1-Cl bond is expected to be the most reactive site for Suzuki coupling due to its activation by the ring nitrogen. Selective mono-arylation at the C1 position should be achievable under relatively mild conditions. Derivatization at C3 and C6 would likely require more forcing conditions, such as higher temperatures and stronger catalyst systems.

Protocol 1: Selective Mono-Arylation at the C1-Position

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an arylboronic acid to the C1 position of this compound. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

Reagent/ComponentSuggested SupplierCAS NumberNotes
This compoundSigma-Aldrich1053658-49-3Starting material.[11]
Arylboronic AcidVariousSubstrate-specific1.2 - 1.5 equivalents.
Pd₂(dba)₃Various51364-51-3Palladium precursor (1-2 mol%).
SPhosVarious657408-07-6Buchwald ligand, suitable for aryl chlorides (2-4 mol%).
K₃PO₄Various7778-53-2Base (2.0 - 3.0 equivalents).
1,4-Dioxane / Water (10:1)Various123-91-1 / 7732-18-5Anhydrous, degassed solvent.

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.02 equiv.).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting isoquinoline.

  • Reaction: Place the sealed vessel in a pre-heated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common feature in many drugs.[14] It allows for the coupling of this compound with a vast range of primary and secondary amines.

Scientific Principle & Mechanistic Insight

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[14][15] The key steps are the oxidative addition of the Pd(0) catalyst to the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[14] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being necessary to promote both the oxidative addition and the final reductive elimination steps.[16]

Regioselectivity: The C1 position of this compound is the most activated site for Buchwald-Hartwig amination. Selective mono-amination at this position can be readily achieved.

G Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L)₂ Pd0->ArPdCl Oxidative Addition ArCl Ar-Cl ArCl->ArPdCl AmidoComplex [Ar-Pd(II)-NR₂(L)₂]⁺ ArPdCl->AmidoComplex + Amine, - Cl⁻ Amine R₂NH Amine->AmidoComplex Base Base Base->AmidoComplex Deprotonation AmidoComplex->Pd0 Product Ar-NR₂ AmidoComplex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Selective Mono-Amination at the C1-Position

This protocol describes a general procedure for the coupling of primary or secondary amines with this compound. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.

Materials:

Reagent/ComponentSuggested SupplierCAS NumberNotes
This compoundSigma-Aldrich1053658-49-3Starting material.[11]
Amine (Primary or Secondary)VariousSubstrate-specific1.1 - 1.5 equivalents.
Pd₂(dba)₃Various51364-51-3Palladium precursor (1-2 mol%).
XPhosVarious564483-18-7Buchwald ligand, effective for C-N coupling (2-4 mol%).
Sodium tert-butoxide (NaOtBu)Various865-48-5Strong, non-nucleophilic base (1.5 - 2.0 equivalents).
Toluene or DioxaneVarious108-88-3 / 123-91-1Anhydrous, degassed solvent.

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add NaOtBu (1.5 equiv.) to a flame-dried Schlenk flask or pressure vessel.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) in a small amount of the reaction solvent. Stir for 5-10 minutes.

  • Reagent Addition: To the reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the catalyst premix.

  • Solvent Addition: Add enough anhydrous, degassed toluene to reach a final concentration of ~0.1-0.2 M.

  • Reaction: Seal the vessel and heat in a pre-heated oil bath at 90-110 °C for 2-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.[14]

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic fractions, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction is the most reliable method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[17][18][19] This reaction provides access to arylalkynes, which are versatile intermediates in organic synthesis and can be found in various biologically active compounds.

Scientific Principle & Mechanistic Insight

The traditional Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[17][20] The mechanism involves two interconnected catalytic cycles.[19][20] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide intermediate. The copper acetylide is formed in a separate cycle where Cu(I) reacts with the terminal alkyne in the presence of a base.[20] Reductive elimination from the palladium complex yields the final product.[20] Copper-free versions of this reaction have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[20][21]

Regioselectivity: As with the previous cross-coupling reactions, the C1-Cl bond is the preferred site for Sonogashira coupling, allowing for selective mono-alkynylation.

Protocol 3: Selective Mono-Alkynylation at the C1-Position

This protocol outlines a standard copper-co-catalyzed Sonogashira coupling. All reagents and solvents should be rigorously deoxygenated to prevent alkyne homocoupling.

Materials:

Reagent/ComponentSuggested SupplierCAS NumberNotes
This compoundSigma-Aldrich1053658-49-3Starting material.[11]
Terminal AlkyneVariousSubstrate-specific1.2 - 1.5 equivalents.
Pd(PPh₃)₂Cl₂Various13965-03-2Palladium catalyst (1-3 mol%).
Copper(I) Iodide (CuI)Various7681-65-4Co-catalyst (2-5 mol%).
Triethylamine (Et₃N)Various121-44-8Base and solvent.
THF or DMF (optional)Various109-99-9 / 68-12-2Anhydrous, degassed co-solvent.

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine via syringe. If a co-solvent is needed for solubility, use THF or DMF. Stir to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is often rapid (1-6 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 4: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) remains a direct and efficient method for derivatization, particularly at the highly activated C1 position.[22] The strong electron-withdrawing character of the isoquinoline nitrogen makes the C1 and C3 positions electron-deficient and thus susceptible to attack by strong nucleophiles.[23][24]

Scientific Principle & Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[23][24] First, the nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24][25] In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.[23][26] The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negative charge in the Meisenheimer complex, accelerating the reaction.[23][24] In this compound, the ring nitrogen serves this activating role for the C1 and C3 positions.

Regioselectivity: The C1 position is significantly more electron-deficient than C3, making it the primary site for SNAr. This allows for the selective introduction of oxygen, nitrogen, and sulfur nucleophiles at this position under relatively mild conditions. Reaction at C3 would require more forcing conditions, and reaction at C6 via an SNAr mechanism is generally not feasible without additional activating groups on the benzene ring.

Protocol 4: Selective Substitution at the C1-Position with an Alkoxide

This protocol provides a general method for synthesizing 1-alkoxy-3,6-dichloroisoquinolines.

Materials:

Reagent/ComponentSuggested SupplierCAS NumberNotes
This compoundSigma-Aldrich1053658-49-3Starting material.[11]
Sodium Methoxide (or other alkoxide)Various124-41-4Nucleophile (1.1 - 1.5 equivalents). Can be used as a solution in the corresponding alcohol.
Methanol (or corresponding alcohol)Various67-56-1Solvent.
DMF or DMSO (optional)Various68-12-2 / 67-68-5Polar aprotic co-solvent to increase reaction rate.

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in the corresponding alcohol (e.g., methanol) in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Nucleophile Addition: Add the sodium alkoxide (e.g., sodium methoxide, 1.1 equiv.), either as a solid or as a solution in the alcohol, portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a lower temperature, e.g., 60 °C) and stir for 1-8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by crystallization or flash column chromatography.

Conclusion

This compound is a highly adaptable scaffold for medicinal chemistry, offering three distinct points for functionalization. The inherent electronic properties of the isoquinoline ring system allow for regioselective derivatization, primarily at the C1 position, using a range of modern and classical synthetic methods. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution provide a solid foundation for chemists to synthesize diverse libraries of novel isoquinoline derivatives for biological screening and to accelerate the drug discovery process.

References

reaction of 1,3,6-Trichloroisoquinoline with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 1,3,6-Trichloroisoquinoline with Terminal Alkynes

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the palladium-catalyzed Sonogashira cross-coupling reaction of this compound with various terminal alkynes. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] The introduction of an alkynyl moiety via C-C bond formation is a critical transformation, yielding versatile intermediates for further elaboration in drug discovery programs.[1][4] This guide details the reaction mechanism, offers step-by-step experimental protocols, and provides insights into the reaction's scope and potential challenges.

Reaction Principle and Mechanism: The Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[6][7][8] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[6][9]

The overall transformation proceeds through two interconnected catalytic cycles, as detailed below.

Catalytic Cycles of the Sonogashira Reaction

The reaction mechanism involves a primary palladium cycle and a secondary copper cycle that work in concert.[9][10]

  • Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the chloroisoquinoline. The resulting Pd(II) complex then engages in transmetalation with a copper acetylide intermediate, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired alkynyl-isoquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][11]

  • Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper acetylide species.[10] This step is crucial as it activates the alkyne for the transmetalation step with the palladium complex.[9][10]

Regioselectivity with this compound

The this compound substrate possesses three distinct chlorine atoms. The reactivity of Csp²–halogen bonds in transition metal-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[12][13] However, within the same type of halogen, electronic effects dictated by the heterocyclic ring structure play a decisive role. For chloroquinolines and related heterocycles, the C1 (or α-position to the nitrogen) is often the most reactive site for oxidative addition due to the electron-withdrawing nature of the imine nitrogen.[13] Therefore, a regioselective Sonogashira coupling is anticipated to occur preferentially at the C1 position under controlled conditions.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-X) pd0->pd_complex Ar-X pd_intermediate Ar-Pd(II)(X)L₂ pd_transmetal Transmetalation (Cu-C≡CR') pd_alkynyl Ar-Pd(II)(C≡CR')L₂ pd_reductive Reductive Elimination product Ar-C≡CR' pd_reductive->product product->pd0 Regenerates Catalyst pd_intermediate->pd_transmetal pd_alkynyl->pd_reductive cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_acetylide Copper Acetylide Cu-C≡CR' cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_intermediate Transmetalation Input alkyne R'-C≡CH alkyne->cu_x + Base base Base (e.g., Et₃N)

Caption: Catalytic cycles for the Sonogashira coupling.

Experimental Protocol: Synthesis of 1-Alkynyl-3,6-dichloroisoquinolines

This protocol provides a general method for the regioselective Sonogashira coupling at the C1 position of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to ensure reproducibility and high yields.

2.1 Materials and Equipment

  • Substrate : this compound (97%)[14]

  • Alkyne : Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne) (1.2 - 1.5 equivalents)

  • Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper Co-catalyst : Copper(I) Iodide (CuI) (4 mol%)

  • Base : Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Solvent : Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment : Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Ar/N₂), syringes, TLC plates, column chromatography setup.

2.2 Safety Precautions

  • This compound : Toxic if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Solvents : THF and DMF are flammable and irritants. Use in a well-ventilated fume hood.

  • Reagents : Palladium catalysts and copper iodide should be handled with care. Triethylamine is a corrosive and flammable base.

2.3 Step-by-Step Procedure

  • Reaction Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to achieve a ~0.1 M concentration of the substrate).

  • Begin stirring the mixture to form a suspension.

  • Sequentially add the base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 50-70 °C for THF or room temperature for DMF) and stir vigorously.[9]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-alkynyl-3,6-dichloroisoquinoline product.

Application Scope and Data Presentation

The protocol is robust and accommodates a range of terminal alkynes. The reaction yields are generally good to excellent, with selectivity for the C1 position being consistently high under the prescribed conditions.

EntryTerminal Alkyne (R)Product (1-Alkynyl-3,6-dichloroisoquinoline)Representative Yield (%)
1Phenyl88
24-Methoxyphenyl91
3n-Butyl75
4Trimethylsilyl82
5Cyclohexyl78

Discussion of Results:

  • Aromatic Alkynes (Entries 1-2) : Arylacetylenes, both electron-neutral and electron-rich, are excellent coupling partners, providing high yields of the corresponding products. This highlights the reaction's utility in synthesizing precursors for complex molecular scaffolds.

  • Aliphatic Alkynes (Entries 3, 5) : The reaction proceeds efficiently with simple alkyl-substituted alkynes, demonstrating its versatility. Yields are slightly lower compared to aromatic alkynes, which may be attributed to steric factors or differences in alkyne acidity.

  • Silyl-Protected Alkyne (Entry 4) : The successful coupling with trimethylsilylacetylene is significant, as the TMS group can be readily cleaved under mild conditions to provide the terminal 1-ethynyl-3,6-dichloroisoquinoline, a highly valuable building block for further functionalization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent/reagents (O₂ present).3. Wet solvent or reagents.1. Use a fresh batch of catalyst or a more stable precatalyst.2. Ensure thorough degassing of the solvent and flush the system properly with inert gas.3. Use freshly distilled, anhydrous solvents.
Formation of Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. Reaction temperature is too high or reaction time is too long.1. Improve inert atmosphere techniques; degas the solvent and base thoroughly before use.2. Lower the reaction temperature and monitor closely to stop the reaction upon consumption of the starting material.
Low Yield 1. Incomplete reaction.2. Product degradation during workup or purification.3. Suboptimal base or solvent.1. Increase reaction time or temperature moderately. Consider a more active ligand for the palladium catalyst.2. Use a milder workup procedure. Deactivate silica gel with triethylamine before chromatography if the product is base-sensitive.3. Screen different amine bases (e.g., DIPEA) or solvents (e.g., DMF, Dioxane).
Lack of Regioselectivity (Reaction at C3 or C6) 1. Reaction temperature is too high.2. Use of a highly active catalytic system not suitable for selective coupling.1. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., room temperature to 50 °C).2. Stick to standard catalysts like Pd(PPh₃)₄ which offer good selectivity. Avoid highly active but less selective catalyst systems unless multiple substitutions are desired.

References

Application Notes and Protocols for the Regioselective Cross-Coupling of Polychlorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Polychlorinated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Polychlorinated isoquinolines represent a versatile class of synthetic intermediates, offering multiple reaction handles for the introduction of diverse functionalities. However, the selective functionalization of these substrates presents a significant synthetic challenge. The presence of multiple, electronically distinct chlorine atoms necessitates precise control over reaction conditions to achieve the desired regioselectivity.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical protocols for achieving regioselective cross-coupling reactions on polychlorinated isoquinoline cores. By leveraging modern palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, chemists can unlock the synthetic potential of these valuable building blocks. This document moves beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Pillar 1: The Principles of Regioselectivity in Polychlorinated Isoquinolines

The regiochemical outcome of cross-coupling reactions on polychlorinated isoquinolines is primarily dictated by the differential electrophilicity of the carbon-chlorine (C-Cl) bonds. The positions on the isoquinoline ring system are not electronically equivalent, leading to a predictable hierarchy of reactivity that can be exploited for selective functionalization.

Electronic Hierarchy of C-Cl Bond Reactivity:

The reactivity of C-Cl bonds in cross-coupling reactions generally follows the order of electrophilicity of the carbon atom to which they are attached. For the isoquinoline nucleus, the order of reactivity is typically:

C1 > C3 > C4, C8 > C5, C7 > C6

  • Positions C1 and C3: These positions are alpha and gamma, respectively, to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom significantly increases the electrophilicity of these positions, making the attached chlorine atoms the most susceptible to oxidative addition by a Pd(0) catalyst. Selective reactions on 1,3-dichloroisoquinolines have been shown to occur preferentially at the C1 position[1].

  • Positions C4 and C8: These positions are influenced by the nitrogen atom and the fused benzene ring, rendering them more reactive than the C5, C6, and C7 positions, but generally less reactive than C1 and C3.

  • Positions C5, C6, and C7: These positions on the benzo-fused portion of the ring are the least activated and therefore the least reactive in cross-coupling reactions.

This inherent reactivity profile allows for the sequential functionalization of polychlorinated isoquinolines. By carefully selecting the reaction conditions, one can often achieve monosubstitution at the most reactive site, leaving the less reactive C-Cl bonds intact for subsequent transformations.

Catalyst and Ligand Control:

While the intrinsic electronic properties of the isoquinoline core provide a foundational level of regiocontrol, the choice of palladium catalyst and, more critically, the phosphine ligand, can further modulate and even override this inherent selectivity.

  • Sterically Hindered Ligands: Bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), can introduce steric hindrance around the palladium center. This can influence the site of oxidative addition, favoring the less sterically encumbered C-Cl bond[2][3].

  • Electron-Rich Ligands: The electronic properties of the ligand can affect the electron density at the palladium center, thereby influencing its reactivity towards different C-Cl bonds.

  • Bidentate vs. Monodentate Ligands: The choice between bidentate ligands (e.g., dppf) and monodentate ligands can alter the geometry and reactivity of the catalytic species, sometimes leading to a switch in regioselectivity[1][4]. For instance, in the Suzuki coupling of 2-chloro-6-bromoquinoline, the use of Pd(PPh₃)₄ favored reaction at the C2 position, while Pd(dppf)Cl₂ promoted reaction at the C6 position[1].

The interplay between the substrate's electronics and the catalyst system is a powerful tool for achieving the desired regiochemical outcome.

Pillar 2: Field-Proven Protocols for Regioselective Cross-Coupling

The following protocols are designed as robust starting points for the regioselective functionalization of polychlorinated isoquinolines. It is crucial to note that optimization of reaction parameters (temperature, base, solvent, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Dichloroisoquinoline (e.g., 1,3-Dichloroisoquinoline)

This protocol targets the selective arylation or vinylation at the more reactive C1 position of a dichloroisoquinoline.

Materials:

  • 1,3-Dichloroisoquinoline

  • Aryl- or Vinylboronic Acid or Ester (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

  • Anhydrous, degassed solvents

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dichloroisoquinoline (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The total solvent volume should be sufficient to ensure dissolution at the reaction temperature.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C1-arylated isoquinoline.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. For more challenging substrates or to enhance selectivity, consider using more advanced catalyst systems with bulky, electron-rich ligands like SPhos or XPhos[2].

  • Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings and is generally compatible with a wide range of functional groups. Na₂CO₃ is a milder alternative.

  • Solvent: The dioxane/water system is standard for Suzuki reactions, as water is necessary to facilitate the transmetalation step.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. Lowering the temperature may enhance selectivity in cases where competing reactions at other positions are observed.

Protocol 2: Regioselective Sonogashira Coupling of a Polychlorinated Isoquinoline

This protocol describes the selective introduction of an alkynyl group, typically at the most reactive C-Cl position.

Materials:

  • Polychlorinated Isoquinoline (e.g., 1,3,6-trichloroisoquinoline)

  • Terminal Alkyne (1.2 - 2.0 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous, degassed solvents (if not using amine as solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the polychlorinated isoquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Add anhydrous, degassed triethylamine.

  • Add the terminal alkyne (1.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-8 hours), remove the amine base under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the mono-alkynylated isoquinoline.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction[5]. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base/Solvent: A bulky amine base like TEA or DIPEA is crucial. It acts as a base to deprotonate the terminal alkyne and also serves as a solvent. Its use is essential to neutralize the HCl generated during the reaction.

  • Temperature: Sonogashira couplings are often efficient at or near room temperature, which can help to preserve selectivity for the most reactive C-Cl bond.

Protocol 3: Regioselective Buchwald-Hartwig Amination of a Polychlorinated Isoquinoline

This protocol allows for the selective formation of a C-N bond at the most activated position of a polychlorinated isoquinoline.

Materials:

  • Polychlorinated Isoquinoline

  • Primary or Secondary Amine (1.2 - 2.0 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)

  • A bulky phosphine ligand (e.g., Xantphos, SPhos, or XPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.5 equiv.) to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent (e.g., toluene). Allow this pre-catalyst solution to stir for 10-15 minutes.

  • Add the polychlorinated isoquinoline (1.0 equiv.) and the amine (1.2 equiv.) to the Schlenk flask containing the base.

  • Add the reaction solvent, followed by the pre-catalyst solution.

  • Seal the flask and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand: The use of a Pd(0) source like Pd₂(dba)₃ paired with a bulky, electron-rich biarylphosphine ligand is critical for the Buchwald-Hartwig amination of aryl chlorides[6][7]. These ligands facilitate both the oxidative addition to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be used, though this often requires higher temperatures or longer reaction times.

  • Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive, so maintaining strictly anaerobic conditions is crucial for reaction success.

Pillar 3: Data Presentation and Visualization

Table 1: Representative Regioselectivity in Cross-Coupling of Dihalo-N-Heterocycles
SubstrateReaction TypeCatalyst SystemSite of ReactionReference
1,3-DichloroisoquinolineSuzuki-MiyauraPd(PPh₃)₄C1[1]
1,6-DichloroisoquinolineSuzuki-MiyauraNot specifiedC1[1]
2,4-DichloroquinolineSonogashiraPd/C, CuIC2[8][9]
2,4-DichloroquinolineSuzuki-MiyauraPdCl₂(PPh₃)₂C4 (on C2-alkynylated intermediate)[8][9]
2,6-DichloroquinoxalineSuzuki-MiyauraPd(PPh₃)₄C2[10]
6-Bromo-2-chloroquinolineBuchwald-HartwigPd₂(dba)₃ / XantphosC6 (Br) selective over C2 (Cl)[6]
Diagrams and Workflows

Diagram 1: Reactivity Hierarchy of C-Cl Bonds in Isoquinolines

G cluster_0 Reactivity in Cross-Coupling C1 C1 C3 C3 C1->C3 > C4_C8 C4, C8 C3->C4_C8 > C5_C7 C5, C7 C4_C8->C5_C7 > C6 C6 C5_C7->C6 >

Caption: General order of C-Cl bond reactivity in Pd-catalyzed cross-coupling.

Diagram 2: General Workflow for Sequential Cross-Coupling

G Start Polychlorinated Isoquinoline Step1 Step 1: Selective Coupling (e.g., Suzuki at C1) - Mild Conditions - Control Stoichiometry Start->Step1 Intermediate Monofunctionalized Intermediate Step1->Intermediate Step2 Step 2: Second Coupling (e.g., Sonogashira at C3) - Harsher Conditions or - Different Catalyst System Intermediate->Step2 Product Difunctionalized Product Step2->Product

Caption: Workflow for the sequential functionalization of a polychlorinated isoquinoline.

Conclusion and Future Outlook

The regioselective cross-coupling of polychlorinated isoquinolines is a powerful strategy for the synthesis of highly functionalized molecules. A thorough understanding of the inherent electronic biases of the isoquinoline core, combined with the judicious selection of catalyst, ligand, and reaction conditions, allows for precise control over the site of functionalization. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemistry of these versatile building blocks. Future advancements in this field will likely focus on the development of novel catalyst systems that offer even greater selectivity, milder reaction conditions, and the ability to selectively activate the traditionally unreactive C-Cl bonds on the benzo-fused portion of the isoquinoline ring.

References

Application Notes and Protocols for the Selective Functionalization of the C1 Position of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C1-Functionalized Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic introduction of diverse substituents onto this heterocyclic framework is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). Among the various positions on the isoquinoline ring, the C1 position holds unique significance due to its inherent reactivity, which allows for selective functionalization. This guide provides a comprehensive overview of the methodologies for the selective functionalization of the C1 position of 1,3,6-trichloroisoquinoline, a versatile building block for the synthesis of novel molecular entities.

The presence of three chloro-substituents on the isoquinoline core presents both a challenge and an opportunity. While the molecule is highly functionalized, the differential reactivity of the chloro groups allows for selective manipulation. The primary focus of this guide is to leverage the intrinsic electrophilicity of the C1 position, which is activated by the adjacent nitrogen atom, to achieve selective carbon-carbon and carbon-nitrogen bond formation. This selectivity provides a powerful tool for the controlled synthesis of complex isoquinoline derivatives.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. While this compound is commercially available, a laboratory-scale synthesis can be achieved from the corresponding isoquinoline-1,3(2H,4H)-dione. The following protocol is a general method that can be adapted for this transformation.

Protocol: Synthesis of this compound

This procedure involves the conversion of a 6-chloro-isoquinoline-1,3(2H,4H)-dione precursor to the desired this compound using a chlorinating agent like phosphorus oxychloride.

Workflow for the Synthesis of this compound

start 6-Chloro-isoquinoline-1,3(2H,4H)-dione reagents Phosphorus Oxychloride (POCl3) Heat start->reagents Chlorination product This compound reagents->product

Caption: Synthetic route to this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
6-Chloro-isoquinoline-1,3(2H,4H)-dioneVaries195.591.0 eq
Phosphorus oxychloride (POCl₃)10025-87-3153.33Excess (e.g., 10 eq)
Round-bottom flask-

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,3,6-trichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of their coupling reactions with this specific polychlorinated N-heterocycle. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Challenge of Polychlorinated Heterocycles

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, substrates like this compound present unique challenges. The presence of multiple chlorine atoms, each with different reactivity, and the nitrogen heteroatom can lead to a host of issues, including low yield, catalyst inhibition, and undesired side reactions.[3][4] This guide will help you navigate these complexities to achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Conversion of this compound

Q: I'm observing very little to no consumption of my this compound starting material. What are the likely causes and how can I fix this?

A: This is a common issue when dealing with less reactive aryl chlorides.[5] The primary bottleneck is often the initial oxidative addition step of the catalytic cycle.[6][7][8] Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inefficient Oxidative Addition. The C-Cl bond is strong, and the electron-deficient nature of the isoquinoline ring can further influence reactivity. The different positions of the chlorine atoms (1, 3, and 6) will also have varying degrees of reactivity.

    • Solution: Ligand Selection is Crucial. For challenging aryl chlorides, bulky, electron-rich phosphine ligands are the gold standard.[7][9] These ligands stabilize the palladium center and facilitate the oxidative addition. Consider screening ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5]

    • Solution: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition.[10] A stepwise increase in temperature (e.g., in 10-20 °C increments) is recommended.[5]

  • Cause 2: Catalyst Deactivation. The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4] Additionally, oxygen in the reaction mixture can oxidize the active Pd(0) catalyst.[11]

    • Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed.[5][12] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[5]

    • Solution: Use a Robust Pre-catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species in situ, such as a Buchwald G3 or G4 palladacycle.[5]

  • Cause 3: Poor Reagent Quality. The quality of your boronic acid, base, and solvent can significantly impact the reaction.

    • Solution: Check Your Reagents. Use fresh or properly stored boronic acid, as they can degrade over time.[13] Ensure your base is anhydrous and your solvent is properly degassed.[13]

Decision Workflow for Low Conversion

low_conversion start Low/No Conversion check_temp Increase Temperature (10-20°C increments) start->check_temp screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_temp->screen_ligands If no improvement check_degassing Improve Degassing (Freeze-Pump-Thaw) screen_ligands->check_degassing If still low use_precatalyst Switch to Pre-catalyst (e.g., Buchwald G3/G4) check_degassing->use_precatalyst If issue persists check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) use_precatalyst->check_reagents Final Check success Improved Conversion check_reagents->success Problem Solved

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Dehalogenated Byproduct

Q: I'm observing the formation of a significant amount of 1,3-dichloro- or 1,6-dichloro- or 3,6-dichloroisoquinoline. What's causing this and how can I minimize it?

A: The formation of a dehalogenated byproduct (hydrodehalogenation) is a common side reaction in Suzuki couplings.[14] It occurs when the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.

  • Cause 1: Presence of a Hydride Source. The palladium catalyst can react with a hydride source to form a palladium-hydride (Pd-H) species, which then leads to dehalogenation.[11]

    • Hydride Source from Solvent: Alcohols can sometimes act as hydride donors.

      • Solution: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[5][14]

    • Hydride Source from Base: Some bases or their hydrated forms can be a source of hydrides.

      • Solution: Use an anhydrous base and ensure it is stored correctly.[5]

  • Cause 2: Sluggish Reductive Elimination. If the desired cross-coupling is slow, the competing dehalogenation pathway can become more prominent.[5]

    • Solution: Optimize for Faster Coupling. By addressing the factors that lead to low conversion (see Problem 1), you can accelerate the desired reaction and outcompete the dehalogenation side reaction.

Problem 3: Homocoupling of the Boronic Acid

Q: My main byproduct is a biaryl resulting from the homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to a Pd(II)-mediated coupling of two boronic acid molecules.[11]

  • Cause 1: Inadequate Degassing. Oxygen in the reaction mixture can interfere with the catalytic cycle and promote homocoupling.

    • Solution: Thorough Degassing. As mentioned previously, rigorous degassing of your solvent and reaction mixture is critical.[5]

  • Cause 2: Use of a Pd(II) Pre-catalyst. Some Pd(II) pre-catalysts are reduced to the active Pd(0) species in situ by the homocoupling of two boronic acid molecules.[11]

    • Solution: Use a Pd(0) Source or a More Efficient Pre-catalyst. Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern pre-catalyst can minimize this initial homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which of the three chlorine atoms on this compound is most likely to react first?

A: The relative reactivity of the chlorine atoms depends on the electronic and steric environment of each position. For N-heterocycles, positions that are intrinsically more electrophilic can facilitate oxidative addition.[15] In isoquinoline, the C1 position is generally the most electrophilic, suggesting it might be the most reactive site for Suzuki coupling. However, the specific reaction conditions, particularly the choice of ligand, can influence the site-selectivity.

Q2: What is the best catalyst and ligand combination for this type of substrate?

A: For challenging aryl chlorides like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended.[5][9] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent starting points.[5] N-heterocyclic carbene (NHC) ligands have also shown promise for these types of couplings.[16][17]

Q3: How do I choose the right base and solvent?

A: The choice of base and solvent is critical for a successful reaction.[18][19][20]

  • Base: The base activates the boronic acid, facilitating the transmetalation step.[17][18] For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5]

  • Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.[21][22] Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of a small amount of water, are commonly used.[5][8] The water can help to dissolve the inorganic base.[10]

Q4: Can I use a boronic ester instead of a boronic acid?

A: Yes, boronic esters, such as pinacol esters, can be used and are often more stable than their corresponding boronic acids, which can help prevent protodeboronation (a common side reaction).[11]

Recommended Starting Conditions

For researchers beginning their optimization, the following conditions provide a robust starting point for the Suzuki coupling of this compound.

ParameterRecommended Starting ConditionRationale
Catalyst XPhos Pd G3 (2-5 mol%)A highly active and stable pre-catalyst for challenging aryl chlorides.
Ligand XPhos (if not using a pre-catalyst)A bulky, electron-rich ligand that promotes oxidative addition.[16]
Base K₃PO₄ (2-3 equivalents)A strong base effective for activating boronic acids.[5][9]
Solvent Dioxane/H₂O (e.g., 10:1 v/v)A common solvent system that balances solubility of organic and inorganic reagents.[10]
Temperature 100-120 °CHigher temperatures are often required for aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.[5]
General Experimental Protocol
  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium catalyst/ligand.

  • Seal the vessel and cycle between vacuum and an inert atmosphere (e.g., argon) three to five times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Catalytic Cycle of the Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)-X(L₂) pd0->pd_intermediate oxidative_addition Oxidative Addition oxidative_addition->pd_intermediate pd_r_intermediate Ar-Pd(II)-R(L₂) pd_intermediate->pd_r_intermediate transmetalation Transmetalation transmetalation->pd_r_intermediate pd_r_intermediate->pd0 reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Desired Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition rby2 R-B(OR)₂ rby2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6][7][8]

Conclusion

Optimizing the Suzuki coupling of this compound requires a systematic approach that addresses the inherent challenges of this substrate. By carefully selecting the catalyst, ligand, base, and solvent, and by ensuring rigorous experimental technique, particularly with respect to degassing, researchers can significantly improve reaction yields and minimize side products. This guide provides a foundation for troubleshooting and a starting point for developing a robust and efficient synthetic protocol.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Chlorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a persistent challenge in modern synthesis: the deactivation of palladium catalysts during cross-coupling reactions involving chlorinated heterocycles. These substrates are ubiquitous in pharmaceutical development, yet their successful implementation is often hampered by catalyst poisoning and sluggish reactivity.[1][2]

This resource is structured in a question-and-answer format to address the specific, practical issues you encounter at the bench. We will move beyond simple procedural lists to explain the underlying mechanisms, empowering you to make informed decisions and design robust, successful reactions.

Section 1: Understanding the Core Problem: Why Are Chlorinated Heterocycles So Challenging?
Q1: My standard Suzuki-Miyaura coupling conditions work for aryl chlorides, but fail with 2-chloropyridine. What makes it so different?

A1: This is a classic and fundamentally important question. The difficulty arises from a combination of two factors: the electronic nature of the C-Cl bond and the Lewis basicity of the nitrogen heteroatom.

  • Strong Coordination & Catalyst Sequestration: The nitrogen atom in a pyridine ring is a potent Lewis base. It can coordinate strongly to the electron-deficient palladium(II) intermediates or even the palladium(0) active species.[3][4] This coordination can sequester the catalyst into a stable, off-cycle complex, effectively removing it from the reaction and leading to deactivation. This "pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[5]

  • Difficult Oxidative Addition: The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the C-Cl bond to the Pd(0) center.[6][7] Chlorinated heterocycles, particularly those with the chlorine adjacent to the heteroatom (e.g., 2-chloropyridine), have strong C-Cl bonds that are difficult to cleave. The electron-withdrawing nature of the heterocyclic ring further deactivates the C-Cl bond towards oxidative addition.[8][9]

The interplay of these two factors—catalyst poisoning by the nitrogen and the high activation barrier for C-Cl bond cleavage—is the primary reason for failure.

Deactivation_Pathway Pd_active Active Pd(0)L_n Catalyst Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Pd_active->Cycle Enters Cycle Deactivated Deactivated Complex [Pd(II)-Heterocycle_2Cl_2] Pd_active->Deactivated Strong Coordination (Poisoning) Cycle->Pd_active Regenerates Product Desired Product Cycle->Product Heterocycle Chlorinated Heterocycle (e.g., 2-Chloropyridine) Heterocycle->Deactivated Deactivated->Cycle Does NOT Enter Catalytic Cycle

Caption: Catalyst Sequestration Pathway by a Nitrogen Heterocycle.

Section 2: Practical Troubleshooting at the Bench
Q2: My reaction with a chlorinated pyrimidine is stalled at 30% conversion. What are my immediate troubleshooting steps?

A2: A stalled reaction indicates a loss of active catalyst. Your immediate goal is to diagnose the cause. Here is a logical workflow to follow.

Troubleshooting_Workflow Start Reaction Stalled with Chlorinated Heterocycle Check1 1. Verify Reagent Purity & Inertness Start->Check1 Check2 2. Analyze Ligand Choice Check1->Check2 Action1 Use freshly distilled/anhydrous solvents. Ensure proper degassing. Check purity of starting materials. Check1->Action1 Check3 3. Re-evaluate Base & Solvent Check2->Check3 Action2 Switch to a bulky, electron-rich phosphine ligand (e.g., Buchwald-type) or a robust NHC ligand. Check2->Action2 Check4 4. Increase Catalyst Loading / Add Fresh Catalyst Check3->Check4 Action3 Use a weaker, non-coordinating base (e.g., K3PO4, Cs2CO3). Use a less polar, non-coordinating solvent (e.g., Toluene, Dioxane). Check3->Action3 Action4 Increase initial loading from 1 mol% to 2-5 mol%. If stalled, add a fresh solution of pre-catalyst and ligand. Check4->Action4 Result Improved Conversion & Catalyst Lifetime Action1->Result Action2->Result Action3->Result Action4->Result

Caption: Logical Workflow for Troubleshooting Stalled Reactions.

  • Verify Inert Atmosphere and Reagent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[10] Ensure your system was properly degassed and remains under a positive pressure of an inert gas (Argon or Nitrogen). Impurities in solvents or starting materials can also act as poisons.[11]

  • Assess Your Ligand: This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these substrates. They are not electron-rich enough to promote the difficult oxidative addition and do not provide sufficient steric bulk to prevent catalyst dimerization or deactivation. You almost certainly need to switch to a more specialized ligand.[12][13][14]

  • Consider the Base: Strong, coordinating bases can compete with the substrate for binding to the palladium center, exacerbating deactivation. If you are using a base like NaOtBu, consider switching to a weaker, inorganic base such as K₃PO₄ or Cs₂CO₃.

Q3: How do I choose the right ligand for my specific chlorinated heterocycle?

A3: Ligand design is the key to unlocking reactivity.[14][15] The goal is to select a ligand that accelerates the rate-limiting oxidative addition while stabilizing the catalyst against deactivation. The most successful ligands for this chemistry fall into two main classes:

  • Bulky, Electron-Rich Phosphines: These are often the first choice.

    • Expertise & Causality: The term "bulky and electron-rich" is not just jargon. The steric bulk (e.g., di-tert-butyl or dicyclohexylphosphino groups) promotes the formation of highly reactive, monoligated Pd(0)L species, which are necessary for the oxidative addition to occur. The electron-donating nature of these alkyl groups increases the electron density on the palladium center, making it more nucleophilic and lowering the activation energy for the C-Cl bond insertion.[15]

    • Examples: The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky alkyl phosphines (e.g., P(t-Bu)₃) are industry standards for this reason.[12]

  • N-Heterocyclic Carbenes (NHCs): These are extremely strong σ-donating ligands, even more so than the most electron-rich phosphines.

    • Expertise & Causality: The powerful electron-donating ability of NHCs makes the palladium center exceptionally reactive towards the oxidative addition of challenging aryl chlorides.[6][16] The robust Pd-NHC bond also provides high thermal stability, preventing catalyst decomposition at the elevated temperatures often required for these reactions.

    • Examples: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its derivatives are commonly used.

Ligand ClassKey FeatureMechanism of ActionIdeal for...Example Substrates
Buchwald Biarylphosphines Tunable steric bulk and electron densityPromotes monoligated Pd(0)L; accelerates oxidative addition and reductive elimination.General purpose, highly reliable for a broad scope of heterocyles.2-Chloropyridines, Chloro-imidazoles, Chloro-thiazoles.
Bulky Alkylphosphines Very electron-rich, sterically demandingStrongly promotes oxidative addition.Electron-deficient and sterically hindered substrates.2,6-Dichloropyridine, electron-poor pyrazines.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, high thermal stabilityDramatically increases Pd nucleophilicity for C-Cl bond cleavage.Extremely unreactive C-Cl bonds requiring high temperatures.Deactivated chloro-quinolines, complex poly-halogenated heterocyles.
Section 3: Advanced Strategies and Protocols
Q4: I've optimized my ligand and conditions, but my yield is still moderate. Are there any advanced protocols I can try?

A4: Yes. When standard optimizations are insufficient, you can turn to catalyst regeneration techniques or specialized precatalysts.

Catalyst Regeneration (In-Situ and Ex-Situ)

Catalyst deactivation is not always irreversible. In many cases, the palladium has simply aggregated or been sequestered. Several methods can restore its activity.

  • Chemical Washing (Ex-Situ): For heterogeneous catalysts (e.g., Pd/C) or cases where the catalyst has precipitated as palladium black, a chemical wash can redissolve and reactivate the metal.[17]

    • Trustworthiness: This protocol is designed to remove organic foulants that block active sites and to re-oxidize aggregated Pd(0) to a more soluble Pd(II) state, which can then be reduced back to the active catalyst in the reaction mixture.

    Protocol 1: Ex-Situ Regeneration of Deactivated Palladium Catalyst

    Objective: To restore the activity of a palladium catalyst that has precipitated or is fouled with organic residues.

    Materials:

    • Deactivated catalyst (e.g., filtered palladium black from a reaction).

    • Chloroform.

    • Glacial Acetic Acid.

    • Inert atmosphere glovebox or Schlenk line.

    • Ultrasonic bath.

    • Centrifuge.

    Procedure:

    • Isolation: Under an inert atmosphere, carefully filter the reaction mixture to isolate the deactivated palladium catalyst.

    • Washing Slurry: Transfer the solid catalyst to a clean Schlenk flask. Add a 1:1 mixture of chloroform and glacial acetic acid. The volume should be sufficient to create a mobile slurry.

    • Treatment: Seal the flask and stir the slurry vigorously. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes. This helps break up aggregates and dissolve organic blockages.[17]

    • Separation: Remove the flask from the sonicator. Centrifuge the mixture to pellet the palladium. Carefully decant the supernatant.

    • Rinsing: Wash the palladium pellet with a fresh portion of an anhydrous, non-coordinating solvent (e.g., toluene) to remove residual acid and chloroform. Repeat this wash step twice.

    • Drying: Dry the regenerated catalyst under high vacuum.

    • Reuse: The dried catalyst can now be used in a new reaction. It is effectively a Pd(II) source and will require in-situ reduction, which typically occurs under the cross-coupling reaction conditions.

  • Re-oxidation (In-Situ): In some cases, deactivation is due to the formation of catalytically inactive Pd(0) nanoparticles.[18] The addition of a mild oxidant can convert these back to active Pd(II) species, which re-enter the catalytic cycle.

    • Expertise: Benzoquinone (BQ) is sometimes used in catalytic amounts to facilitate this re-oxidation, particularly in systems where a Pd(II) species is the active catalyst.[18][19] This is an advanced technique and should be approached with caution as it can interfere with the main reaction.

Q5: Should I be using a Pd(0) or Pd(II) precatalyst?

A5: This choice can significantly impact reaction initiation and catalyst stability.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(ligand)₂): These are common, air-stable, and economical. However, they require an in-situ reduction step to generate the active Pd(0) species. This reduction can sometimes be slow or inefficient, leading to an induction period or incomplete catalyst activation.

  • Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources bypass the need for reduction and can lead to faster reaction initiation. However, they are often more sensitive to air and can degrade upon storage.

  • Modern Precatalysts (e.g., Buchwald Palladacycles): These are often the best choice for challenging substrates. They are typically air-stable Pd(II) complexes that are engineered for rapid and quantitative generation of the active monoligated Pd(0) species upon exposure to the reaction base. This ensures a high concentration of the active catalyst from the very start of the reaction, which is crucial for overcoming the high activation barrier of C-Cl oxidative addition.

References

Technical Support Center: Synthesis of Polysubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the synthesis of this critical heterocyclic scaffold. Isoquinoline and its derivatives are foundational components in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] However, their synthesis, particularly with multiple substituents, can present significant challenges.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Classical Isoquinoline Syntheses

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain widely used due to their reliability with certain substrates.[1][4][5] However, they are often limited to electron-rich systems and can suffer from harsh reaction conditions.[1][5]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[6][7][8][9] The reaction is an intramolecular electrophilic aromatic substitution, typically requiring a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][8][10]

Troubleshooting Guide & FAQs

Q1: My Bischler-Napieralski reaction is not proceeding, or the yield is very low. What are the likely causes?

Low or no yield in a Bischler-Napieralski reaction can stem from several factors. Here's a breakdown of potential issues and their solutions:

Potential Cause Explanation & Recommended Solution
Deactivated Aromatic Ring The reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly impede or prevent cyclization. Solution: This method is most effective with electron-donating groups on the benzene ring.[11] If your substrate is electron-deficient, consider alternative synthetic strategies like transition-metal-catalyzed methods.
Insufficiently Potent Dehydrating Agent For less reactive substrates, common reagents like POCl₃ alone may not be sufficient to drive the reaction. Solution: A more potent dehydrating system, such as a mixture of P₂O₅ in refluxing POCl₃, is often more effective for substrates lacking electron-donating groups.[6][11] Alternatively, modern, milder protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be employed.[6][11]
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6] If the reaction is sluggish, consider increasing the temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene).[11]
Starting Material or Product Decomposition Prolonged reaction times at high temperatures can lead to the decomposition of your starting material or the desired product.[6] Solution: Closely monitor the reaction and stop it as soon as the starting material is consumed.[6] If decomposition is still an issue, explore milder reaction conditions, such as the Tf₂O/2-chloropyridine system.[11]

Q2: I'm observing a significant amount of a styrene-like side product. How can I minimize this?

The formation of a styrene derivative is a common side reaction known as a retro-Ritter reaction.[8][10] This occurs via the elimination of the amide group from a nitrilium ion intermediate.[10]

Solutions:

  • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[8][10]

  • Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which avoids the elimination pathway.[8][10]

Q3: The reaction mixture has turned into a thick, unmanageable tar. What happened?

Polymerization and the formation of tarry materials can occur, especially at high temperatures or with extended reaction times.[6]

Solutions:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial.[6]

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent over-heating and decomposition.[6]

  • Solvent: Ensure you are using a sufficient amount of solvent to maintain a stirrable mixture.[6]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction using POCl₃

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[6]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice and then neutralizing with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.[6]

Mechanism Overview: Bischler-Napieralski Reaction

The reaction is believed to proceed through one of two main pathways, depending on the conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester, while the other proceeds through a highly electrophilic nitrilium ion intermediate that is trapped by the electron-rich aromatic ring.[6][9]

Bischler_Napieralski cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Amide β-Arylethylamide Intermediate Nitrilium Ion / Imine-ester Amide->Intermediate + POCl₃ - H₂O Cyclized Dihydroisoquinoline Intermediate->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Isoquinoline Cyclized->Product Oxidation

Caption: Key stages of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13] This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion.[13]

Troubleshooting Guide & FAQs

Q1: My Pictet-Spengler reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?

Regioselectivity in the Pictet-Spengler reaction is a common challenge, especially with asymmetrically substituted aromatic rings.[14]

Solutions:

  • Electronic Effects: The cyclization will preferentially occur at the most electron-rich position of the aromatic ring. Analyze the electronic effects of your substituents to predict the major isomer.

  • Steric Hindrance: Bulky substituents can hinder cyclization at the ortho position, favoring reaction at the para position.

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity. For instance, increasing the hydrogen-bond donating character of the solvent has been shown to favor the formation of the para-substituted product.[12]

  • pH Control: The pH of the reaction medium can also affect the regioselectivity of the cyclization.[15]

  • Directing Groups: In some cases, the presence of a directing group, such as an incipient benzylamine group, can favor the formation of a specific regioisomer.[14]

Q2: The reaction is sluggish or requires harsh acidic conditions. Are there milder alternatives?

While traditional Pictet-Spengler reactions often require strong acids and heating, milder conditions can be employed, especially for activated substrates.[13]

Solutions:

  • Enzyme Catalysis: For certain substrates, enzymes like strictosidine synthase can catalyze the Pictet-Spengler reaction under physiological conditions.[13]

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and allow for the use of milder conditions.[16]

Q3: I am getting a poor diastereoselectivity in my asymmetric Pictet-Spengler reaction. What can I do?

Achieving high diastereoselectivity can be challenging. The stereochemical outcome can be influenced by both kinetic and thermodynamic factors.[17]

Solutions:

  • Reaction Conditions: Running the reaction under kinetic control (e.g., refluxing benzene) versus thermodynamic control (e.g., TFA in CH₂Cl₂ at room temperature) can lead to different diastereomeric ratios.[17]

  • Chiral Auxiliaries: The use of chiral auxiliaries on the amine or aldehyde can effectively control the stereochemistry of the cyclization.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., toluene, dichloromethane, or ethanol).

  • Add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude tetrahydroisoquinoline by column chromatography or recrystallization.

Workflow: Pictet-Spengler Reaction

Pictet_Spengler Start β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Formation Start->Iminium Acid Catalyst Cyclization Electrophilic Attack on Aromatic Ring Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Stepwise process of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in the presence of a strong acid.[18][19][20]

Troubleshooting Guide & FAQs

Q1: My Pomeranz-Fritsch reaction is failing or giving very low yields. What are the common pitfalls?

The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and yields can be highly variable.[21]

Solutions:

  • Acid Strength: This reaction typically requires strong acids, such as concentrated sulfuric acid or superacids like trifluoromethanesulfonic acid.[19][22] If you are using a weaker acid, the reaction may not proceed.

  • Substrate Electronics: The reaction works best with electron-donating groups on the benzaldehyde. Electron-withdrawing groups can significantly decrease the yield.

  • Side Reactions: A number of side reactions can occur, and the desired cyclization pathway may not be favored under all conditions. Careful optimization of the acid catalyst and temperature is crucial. In some cases, unexpected rearrangements can lead to different heterocyclic scaffolds.[23]

Q2: I am struggling with the harsh conditions of the traditional Pomeranz-Fritsch reaction. Are there any modifications?

Several modifications have been developed to improve the reliability and scope of the Pomeranz-Fritsch reaction.

Modifications:

  • Schlittler-Müller Modification: This variation uses a benzylamine and a glyoxal acetal as starting materials.[18][19]

  • Bobbitt Modification: This involves the hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[19]

Section 2: Modern Synthetic Methods and Their Challenges

While classical methods are still valuable, modern transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of polysubstituted isoquinolines, often offering milder conditions, better functional group tolerance, and access to a wider range of substitution patterns.[4][24]

Troubleshooting Guide & FAQs

Q1: My transition-metal-catalyzed C-H activation/annulation reaction is not working. What should I check?

Transition-metal-catalyzed C-H activation is a powerful strategy but can be sensitive to various factors.

Potential Issue Explanation & Recommended Solution
Catalyst Deactivation The catalyst can be deactivated by impurities in the starting materials or solvents, or by the reaction conditions themselves (e.g., high temperatures leading to sintering).[25] Solution: Ensure all reagents and solvents are pure and dry. Consider using a higher catalyst loading or adding a ligand that stabilizes the active catalytic species.
Incorrect Oxidant/Additive Many C-H activation cycles require a specific oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active catalyst. The choice of additive can also be critical. Solution: Carefully screen different oxidants and additives based on literature precedents for similar transformations.
Poor Directing Group The efficiency and regioselectivity of C-H activation are often dictated by a directing group on the substrate. Solution: Ensure you are using an effective directing group. If the reaction is still not proceeding, you may need to redesign your substrate with a different directing group.
Ligand Effects The choice of ligand can have a profound impact on the reactivity and selectivity of the catalyst. Solution: Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal one for your specific transformation.

Q2: How can I control regioselectivity in modern isoquinoline syntheses?

Controlling regioselectivity is a key challenge in the synthesis of polysubstituted isoquinolines.

Strategies for Regiocontrol:

  • Directing Groups: As mentioned above, directing groups are a powerful tool for controlling the site of C-H functionalization.

  • Steric and Electronic Control: The inherent steric and electronic properties of the substrates can be exploited to favor the formation of a particular regioisomer.

  • Catalyst Control: The choice of metal catalyst and ligand can influence the regiochemical outcome of the reaction.

Section 3: Purification of Polysubstituted Isoquinolines

The purification of polysubstituted isoquinolines can be challenging due to their basic nature and potential for similar polarities among isomers and byproducts.

FAQs on Purification

Q1: I'm having difficulty separating my desired isoquinoline product from starting materials and byproducts by column chromatography. What can I do?

Tips for Chromatographic Purification:

  • Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic isoquinoline product on silica gel.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Flash Chromatography: Utilize an automated flash chromatography system for better resolution and reproducibility.

Q2: My product seems to be unstable on silica gel. What are my options?

Some isoquinolines can be sensitive to the acidic nature of silica gel.

Solutions:

  • Neutralization: Pre-treat the silica gel with a base like triethylamine.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[26]

    • Acid-Base Extraction: Utilize the basicity of the isoquinoline nitrogen to perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated isoquinoline will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

    • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.

References

Technical Support Center: Chlorination of Isoquinoline N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of isoquinoline N-oxides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, helping you understand not just the "how" but the "why" behind experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chlorination of isoquinoline N-oxide is resulting in a low yield of the desired 1-chloroisoquinoline. What are the potential causes and how can I optimize the reaction?

A1: Low yields are a common frustration in organic synthesis. In the context of isoquinoline N-oxide chlorination, several factors can be at play. Let's break down the potential culprits and their solutions.

Troubleshooting Steps for Low Yield:

  • Reagent Quality and Stoichiometry:

    • Phosphorus Oxychloride (POCl₃) Quality: POCl₃ is highly sensitive to moisture. Hydrolysis of POCl₃ not only consumes the reagent but also generates phosphoric acid and HCl, which can lead to undesired side reactions.

      • Action: Always use freshly distilled or a newly opened bottle of POCl₃. Ensure your glassware is rigorously dried before use.

    • Stoichiometry: While a stoichiometric amount of POCl₃ is theoretically sufficient, in practice, an excess is often required to drive the reaction to completion. However, a large excess can promote side reactions.[1][2]

      • Action: Start with 1.5-2.0 equivalents of POCl₃. You can incrementally increase the equivalents if starting material remains, but monitor for the formation of byproducts.

  • Reaction Temperature and Time:

    • Insufficient Heat: The reaction requires an activation energy to proceed. If the temperature is too low, the reaction will be sluggish or may not start at all.

      • Action: The reaction is typically performed at reflux.[1] If using a solvent, ensure the temperature is appropriate for that solvent (e.g., refluxing chloroform or neat POCl₃).

    • Reaction Monitoring: Arbitrary reaction times can lead to incomplete reactions or product decomposition.

      • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the optimal reaction time for your specific substrate.

  • Work-up Procedure:

    • Hydrolysis of Product: 1-Chloroisoquinoline can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.

      • Action: After the reaction is complete, cool the mixture to room temperature before quenching. Pour the reaction mixture slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess POCl₃ and acid. Extract the product promptly with an organic solvent like dichloromethane or ethyl acetate.

Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a key challenge in the chlorination of isoquinoline N-oxides. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Their Mitigation:

  • Polychlorination (Formation of Dichloroisoquinolines):

    • Issue: The formation of dichlorinated products, such as 1,3-dichloroisoquinoline, can occur, especially with prolonged reaction times or a large excess of the chlorinating agent.[3]

    • Mechanism: The initially formed 1-chloroisoquinoline is less reactive than the starting N-oxide but can still undergo further electrophilic chlorination at electron-rich positions, particularly if the reaction temperature is high or the reaction time is extended.

    • Mitigation:

      • Control Stoichiometry: Use the minimum effective amount of POCl₃ (typically 1.5-2.0 equivalents).

      • Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to avoid over-reaction.

      • Temperature Control: Avoid excessively high temperatures. If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Formation of Isoquinolinones (Carbostyrils):

    • Issue: The presence of water during the reaction or work-up can lead to the formation of isoquinolin-1(2H)-one.

    • Mechanism: The intermediate adduct formed between the isoquinoline N-oxide and POCl₃ is highly electrophilic. Nucleophilic attack by water, followed by hydrolysis, leads to the formation of the isoquinolinone.[4]

    • Mitigation:

      • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.

      • Careful Work-up: Quench the reaction mixture at low temperatures to minimize hydrolysis of the desired chloro-product and intermediates.

  • Formation of 4-Chloroisoquinoline:

    • Issue: While chlorination at the C1 position is generally favored, substitution at the C4 position can occur, particularly with certain substitution patterns on the isoquinoline ring.

    • Mechanism: The regioselectivity of the chlorination is influenced by the electronic and steric properties of the substituents on the isoquinoline N-oxide. Electron-donating groups can activate other positions towards electrophilic attack.

    • Mitigation:

      • Choice of Chlorinating Agent: The use of a Vilsmeier reagent (POCl₃/DMF) can sometimes offer different regioselectivity compared to POCl₃ alone.[5][6] Experimenting with different chlorinating systems may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Chloroisoquinoline

This protocol provides a general method for the chlorination of isoquinoline N-oxide using phosphorus oxychloride.

Materials:

  • Isoquinoline N-oxide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinoline N-oxide (1.0 equivalent).

  • If using a solvent, add anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Mechanisms

Diagram 1: Proposed Mechanism for the Formation of 1-Chloroisoquinoline

G cluster_0 Activation of N-Oxide cluster_1 Nucleophilic Attack by Chloride cluster_2 Elimination and Aromatization N_Oxide Isoquinoline N-Oxide Adduct Activated O-phosphorylated Adduct N_Oxide->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Intermediate Dihydrosioquinoline Intermediate Adduct->Intermediate Attack at C1 Chloride Cl⁻ Chloride->Intermediate Product 1-Chloroisoquinoline Intermediate->Product Elimination Byproduct PO₂Cl₂⁻ Intermediate->Byproduct

Caption: Mechanism of 1-chloroisoquinoline formation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of 1-Chloroisoquinoline Check_Reagents Check Reagent Quality (Anhydrous POCl₃?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Use fresh/distilled POCl₃ Ensure anhydrous conditions Check_Reagents->Use_Fresh_Reagents No Check_Workup Evaluate Work-up Procedure (Hydrolysis?) Check_Conditions->Check_Workup Yes Optimize_Conditions Optimize temperature and time Monitor with TLC/LC-MS Check_Conditions->Optimize_Conditions No Modify_Workup Quench at low temperature Prompt extraction Check_Workup->Modify_Workup No End Yield Improved Check_Workup->End Yes

Caption: Troubleshooting workflow for low reaction yield.

Summary of Key Parameters and Potential Outcomes

ParameterRecommended ConditionPotential Issue if DeviatedResulting Side Product(s)
POCl₃ Stoichiometry 1.5 - 2.0 equivalentsToo highPolychlorination
Reaction Temperature Reflux (solvent dependent)Too high / prolongedPolychlorination, Decomposition
Reaction Time Monitor by TLC/LC-MSToo longPolychlorination, Decomposition
Water Content Anhydrous conditionsPresence of moistureFormation of Isoquinolinone
Work-up Temperature 0°C to room temperatureToo highHydrolysis of product

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of regioselective functionalization of dichloroisoquinoline scaffolds. The following troubleshooting guides and FAQs address specific experimental challenges, providing not just solutions but the underlying mechanistic rationale to empower your synthetic strategy.

Introduction: The Challenge of Regioselectivity

Dichloroisoquinolines are valuable synthons in drug discovery, but their utility is dictated by the ability to selectively functionalize one C-Cl bond over the other. Achieving high regioselectivity is a non-trivial challenge, governed by a delicate interplay of electronic, steric, and catalytic factors. A typical dihalogenated N-heteroarene presents a scenario where halides alpha to the nitrogen (like C1 in isoquinoline) are conventionally more reactive due to the electron-deficient nature of that position.[1] However, this "innate" reactivity can be modulated or even inverted by strategic choices in reaction parameters. This guide will help you diagnose issues and rationally design experiments to achieve your desired regioisomer.

Core Principles Governing Regioselectivity

Understanding the foundational forces at play is critical for effective troubleshooting. The outcome of your reaction is a competition between the different chlorine-bearing positions, influenced primarily by the factors illustrated below.

G cluster_0 Key Factors Influencing Regioselectivity cluster_1 Resulting Outcome dichloroisoquinoline Dichloroisoquinoline Substrate steric Steric Hindrance (e.g., peri-interactions, bulky ligands/reagents) dichloroisoquinoline->steric electronic Electronic Effects (e.g., C1 is α to Nitrogen -> electron deficient) dichloroisoquinoline->electronic catalyst Catalyst System (Ligand, Metal, Additives) dichloroisoquinoline->catalyst conditions Reaction Conditions (Solvent, Base, Temperature) dichloroisoquinoline->conditions outcome Reaction at Position X vs. Position Y steric->outcome electronic->outcome catalyst->outcome conditions->outcome caption Factors Governing Regioselectivity.

Caption: A diagram showing the interplay of factors that determine the regiochemical outcome.

Troubleshooting Guide

This section addresses common problems encountered during the functionalization of dichloroisoquinolines in a practical Q&A format.

Issue 1: Poor or Incorrect Regioselectivity in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction on 1,3-dichloroisoquinoline is giving me a 1:1 mixture of the 1-aryl and 3-aryl products. How can I favor functionalization at the C1 position?

A: This is a classic challenge where the electronic preference for the C1 position (alpha to the nitrogen) is not dominant enough. To enhance selectivity for C1, you must modify the reaction conditions to amplify the subtle differences between the two positions.

Potential Causes & Recommended Actions:

  • The Ligand is Not Discriminating Enough: The ligand on your palladium catalyst is the most powerful tool for influencing regioselectivity.[1] A small, relatively electron-neutral ligand like triphenylphosphine (PPh₃) may not provide sufficient steric or electronic bias.

    • Solution: Screen a panel of ligands. Start with bulky, electron-rich monophosphine ligands (often called Buchwald ligands), such as SPhos, XPhos, or RuPhos. The steric bulk of these ligands can accentuate the difference in accessibility between the C1 and C3 positions, often favoring the more reactive and sometimes more accessible C1 site. Conversely, certain bidentate ligands might favor a different position.[1]

  • The Base is Leveling Reactivity: A very strong base can sometimes lead to side reactions or alter the catalyst structure in a way that reduces selectivity.

    • Solution: Switch to a milder base. If you are using a strong base like K₃PO₄, try switching to a weaker carbonate base like K₂CO₃ or Cs₂CO₃. The choice of base is critical and reaction-dependent.[2]

  • High Temperature is Eroding Selectivity: Higher temperatures provide more energy to overcome activation barriers, which can lead to the reaction of the less-favored C3 position, thus reducing the regiomeric ratio.

    • Solution: Reduce the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C) for a longer duration. This will favor the kinetically preferred product, which is often the one at the more electronically activated C1 position.

ParameterRecommendation for C1 SelectivityRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precursors.[3]
Ligand Screen bulky monophosphines (e.g., SPhos, XPhos)Steric hindrance can amplify selectivity between C1 and C3.[4]
Base K₂CO₃ or Cs₂CO₃Milder bases can sometimes improve selectivity.[2]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OStandard solvent systems for Suzuki couplings.[4]
Temperature 60-80 °CLower temperatures favor the kinetically controlled product.

Issue 2: Low or No Yield, Even with a Known Protocol

Q: I'm trying to perform a Buchwald-Hartwig amination on 1,4-dichloroisoquinoline, but I'm getting very low conversion to the desired mono-aminated product. What should I check first?

A: Low or no yield in a palladium-catalyzed reaction is a common issue that requires a systematic diagnostic approach.[3] The problem usually lies with the catalyst's activity, the integrity of the reagents, or the reaction environment.

G start Low / No Product Yield reagents Verify Reagent Purity & Integrity (Amine, Base, Solvent) start->reagents Step 1 catalyst Assess Catalyst Activity (Active Pd(0) generation, Ligand choice) reagents->catalyst Step 2 atmosphere Ensure Inert Atmosphere (Degassing, N₂/Ar blanket) catalyst->atmosphere Step 3 temp Optimize Temperature (Increase in increments) atmosphere->temp Step 4 end Improved Yield temp->end caption Troubleshooting Workflow for Low Conversion.

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Recommended Troubleshooting Steps:

  • Reagent Quality:

    • Solvents & Base: Ensure your solvent is anhydrous and your base is finely ground and dry. Moisture can significantly hinder the reaction.[3] Bulk bases should be stored in a desiccator.

    • Amine: Liquid amines should be distilled or passed through a plug of activated alumina to remove impurities.

  • Catalyst Activity:

    • Precatalyst vs. In-situ Generation: Palladium(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species. This step can be inefficient.[3][5] Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that readily forms the active catalyst.

    • Ligand Degradation: Phosphine ligands are sensitive to oxidation. Ensure they have been stored properly under an inert atmosphere.

  • Inert Atmosphere: Palladium-catalyzed reactions are often highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[2]

    • Degassing: Ensure your solvent was properly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes. The reaction mixture itself should be assembled under a positive pressure of an inert gas.

Issue 3: Unwanted Di-substitution Product is Forming

Q: I am attempting a regioselective Sonogashira coupling on 1,4-dichloroisoquinoline to get the 1-alkynyl product, but I'm forming a significant amount of the 1,4-dialkynyl product. How can I suppress the second coupling?

A: Formation of the di-substituted product indicates that the mono-substituted product is reactive enough to undergo a second coupling under the reaction conditions. To favor mono-substitution, you need to adjust the stoichiometry and conditions to halt the reaction after the first step.

Recommended Actions:

  • Stoichiometry is Key:

    • Solution: Reduce the equivalents of your alkyne and base. Start with a slight excess of the dichloroisoquinoline (e.g., 1.2 equivalents) relative to the terminal alkyne (1.0 equivalent). This ensures the alkyne is consumed before significant di-substitution can occur.

  • Lower Temperature and Shorter Reaction Time:

    • Solution: Perform the reaction at the lowest temperature that gives a reasonable rate for the first coupling (room temperature is often sufficient for Sonogashira reactions). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting dichloroisoquinoline is consumed to prevent the formation of the di-coupled product.

  • Slow Addition:

    • Solution: Use a syringe pump to slowly add the terminal alkyne to the reaction mixture over several hours. This keeps the instantaneous concentration of the nucleophile low, further disfavoring the second, slower coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Which position on a dichloroisoquinoline is generally more reactive in a palladium-catalyzed cross-coupling reaction?

A1: Generally, the C1 position is the most reactive. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which makes the alpha positions (C1 and C3) more electron-deficient. This increased electrophilicity facilitates the oxidative addition step of the catalytic cycle, which is often rate-limiting.[6][7] Between C1 and C3, C1 is typically more reactive. Positions on the benzene ring (e.g., C4, C5, C6, C7) are generally less reactive than C1 unless activated by other substituents.

Q2: How do I choose a starting point for a ligand when trying to functionalize a new dichloroisoquinoline?

A2: There is no universal "magic" ligand, but intelligent screening is vital. A good starting point depends on the type of cross-coupling reaction:

  • For Suzuki-Miyaura: Start with Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃. If this fails or gives poor selectivity, move to a more specialized ligand system like PdCl₂(dppf) for bidentate chelation or a bulky biarylphosphine ligand (e.g., SPhos) with Pd₂(dba)₃ for sterically controlled reactions.[8]

  • For Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the amine. For primary amines, bulky biarylphosphine ligands are often required. For secondary amines, Josiphos-type or other specialized ligands may be necessary. Consulting a ligand selection guide from a commercial supplier is often a practical first step.

  • For Sonogashira: A simple PdCl₂(PPh₃)₂/CuI system is the classic choice and works for many substrates.

Q3: Can the isoquinoline nitrogen interfere with the catalyst?

A3: Yes, the lone pair on the isoquinoline nitrogen can coordinate to the palladium center. This can be beneficial, acting as a directing group to promote reaction at a nearby position (like C1 or C8).[7] However, it can also act as a catalyst poison by occupying a coordination site and inhibiting the catalytic cycle. If you suspect catalyst inhibition, using a more electron-rich, bulky ligand can sometimes mitigate this effect by competing more effectively for coordination to the palladium center.

Q4: What is a general, robust protocol for attempting a new regioselective coupling?

A4: The following protocol provides a reliable starting point for a Suzuki-Miyaura coupling, which can be adapted for other reactions.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the dichloroisoquinoline (1.0 equiv.), the boronic acid or ester (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired regioisomer.

References

Technical Support Center: Workup & Troubleshooting for Palladium-Catalyzed Reactions of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed reactions to synthesize functionalized isoquinolines. The success of these powerful transformations—including Suzuki-Miyaura, Mizoroki-Heck, and C-H activation reactions—hinges not only on the reaction itself but critically on a well-designed workup and purification strategy.

Isoquinoline's basic nitrogen atom presents both a challenge and an opportunity during workup. It can coordinate to the palladium catalyst, making its removal difficult, but its basicity also provides a powerful handle for purification via acid-base extraction. This guide provides field-proven insights and troubleshooting protocols to help you navigate these complexities, ensuring high purity and yield for your target molecules.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the workup of palladium-catalyzed isoquinoline reactions in a question-and-answer format.

Issue 1: My final isoquinoline product is contaminated with palladium.

Question: After column chromatography, my product is still a grey, black, or orange-tinged solid/oil. How do I remove the residual palladium catalyst?

Answer: This is the most frequent challenge. Palladium residues can persist as finely dispersed palladium black (Pd(0)) or as soluble Pd(II) complexes coordinated to your product. A multi-step approach is often necessary, as a single technique like chromatography is rarely sufficient for achieving the high purity required for pharmaceutical applications (<10 ppm).[1][2]

Causality: The lone pair on the isoquinoline nitrogen can act as a ligand, forming stable complexes with palladium species, which may co-elute with your product during chromatography. Furthermore, during the reaction, the catalyst can decompose into colloidal palladium ("palladium black"), which is notoriously difficult to remove by simple filtration.[3]

Troubleshooting Steps:

  • Initial Quench & Filtration: The first step is to crash out the bulk of the palladium.

    • Rationale: Converting the soluble catalyst into an insoluble form allows for removal by filtration.

    • Protocol: After cooling the reaction mixture to room temperature, dilute it with a non-polar solvent (e.g., toluene, ethyl acetate). Stirring this solution open to the air or treating it with a mild oxidant can sometimes facilitate the precipitation of palladium black. Filter the mixture through a pad of Celite® (diatomaceous earth).[4] Celite provides a fine filtration medium that can trap colloidal palladium particles that would otherwise pass through standard filter paper.

  • Acid-Base Extraction: Leverage the basicity of the isoquinoline ring.

    • Rationale: Protonating the isoquinoline nitrogen with an acid makes the molecule highly soluble in the aqueous phase as a salt. Most palladium complexes and non-basic organic impurities will remain in the organic layer.[5]

    • Protocol: See "Experimental Protocol 1" for a detailed step-by-step guide.

  • Palladium Scavenging: Use a dedicated agent to bind tightly to residual palladium.

    • Rationale: Scavengers are solid-supported or soluble reagents with high affinity for palladium, forming complexes that can be easily removed by filtration or extraction. This is often the final polishing step to meet stringent purity requirements.[1]

    • Recommendation: Thiol-functionalized silica or trithiocyanuric acid (TMT) and its polymer-bound versions are highly effective.[6][7] TMT is particularly useful as it forms a robust, insoluble complex with palladium that can be filtered off.[1][7]

Data Presentation: Comparison of Palladium Scavenging Methods
MethodMechanismAdvantagesDisadvantagesTypical Use Case
Activated Carbon Adsorption (Physisorption)Inexpensive, readily available.Non-selective (can adsorb product), requires large amounts.Initial cleanup of crude mixtures with high Pd content.
Celite® Filtration Physical TrappingSimple, effective for colloidal Pd(0).Ineffective for soluble Pd(II) species.[4]Post-reaction, before aqueous workup.
Thiol-Based Scavengers Chemisorption (Strong Pd-S bond)High affinity and selectivity for Pd.Can be expensive; potential for sulfur leaching.Final purification step to reach low ppm levels.
TMT (Trithiocyanuric acid) Chemisorption (Precipitation)Very effective, forms insoluble Pd complex.[7]Requires heating and stirring for several hours.[6]Industrial applications; final polishing for APIs.[1]
Acid-Base Extraction Phase SeparationHighly effective for basic products like isoquinolines, removes other impurities.Product must be stable to acid/base; can be labor-intensive.Primary purification method for isoquinoline derivatives.
Issue 2: My isolated yield is very low after the aqueous workup.

Question: I see a good conversion by TLC/LCMS, but after performing an acid-base extraction, I can't recover much of my product. Where did it go?

Answer: Low recovery is often due to the physicochemical properties of your specific isoquinoline derivative. Highly polar or functionalized isoquinolines can have significant water solubility, even in their free-base form, leading to product loss in the aqueous layers.

Causality: Substituents like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups dramatically increase the polarity and aqueous solubility of the isoquinoline core. During the workup, especially after neutralizing the acidic extract, a portion of the product may fail to partition back into the organic solvent.

Troubleshooting Steps:

  • Optimize the Extraction Solvent: Standard solvents like ethyl acetate or diethyl ether may not be lipophilic enough. Try extracting with a less polar solvent like dichloromethane (DCM) or a mixture (e.g., 9:1 DCM:IPA) to improve recovery of the free base.

  • "Salt Out" the Product: Before extracting the free base, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.

  • Perform Multiple Extractions: Never rely on a single extraction. Perform at least 3-5 extractions with fresh organic solvent and combine the organic layers.

  • Check the pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9-10) during the back-extraction step to fully deprotonate the isoquinoline nitrogen. Use a pH meter or pH paper for accuracy. The pKa of the parent isoquinoline is 5.14, but substituents can alter this value.[5][8]

  • Evaporate the Aqueous Layer: If you suspect your product is extremely water-soluble, you can try removing the water under high vacuum and then triturating or extracting the remaining solid residue with an organic solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the very first step I should take after my reaction is deemed complete by TLC/LCMS?

A1: The first step is always to cool the reaction to room temperature.[9] Many palladium-catalyzed reactions are run at elevated temperatures (e.g., 80-110 °C).[10] Quenching a hot reaction can be hazardous and may lead to the formation of undesirable side products. Once at room temperature, the standard procedure is to dilute the reaction mixture with an appropriate organic solvent (like ethyl acetate or toluene) and filter it through a plug of Celite®. This removes the bulk of the heterogeneous catalyst and any inorganic salts, simplifying the subsequent extraction process.[4]

Q2: How do I choose between an acidic or basic workup for my substituted isoquinoline?

A2: This depends entirely on the stability of your product's functional groups.

  • Acidic Workup (Acid-Base Extraction): This is the preferred method for most isoquinolines. It is highly efficient for separating the basic product from non-basic impurities and the palladium catalyst. However, if your molecule contains acid-labile groups (e.g., t-butyl esters, acetals), a strong acidic wash could cleave them. In such cases, use a milder acid like saturated ammonium chloride solution.[11][12]

  • Direct Purification: If your molecule is sensitive to both acid and base, you may need to avoid a liquid-liquid extraction altogether. In this scenario, after the initial filtration through Celite®, the solvent is evaporated, and the crude product is purified directly by column chromatography. Be aware that significant palladium contamination is likely with this method, and a subsequent scavenging step will almost certainly be required.

Q3: My isoquinoline derivative is highly water-soluble. How should I modify my workup?

A3: For water-soluble products, standard extraction is often ineffective.[11]

  • Avoid Aqueous Wash: If possible, filter the reaction mixture through Celite® and proceed directly to column chromatography.

  • Use a Polar "Organic" Extraction System: Consider a biphasic system like butanol/water, which is better suited for polar molecules.

  • Lyophilization: If the product is in an aqueous layer, you can freeze-dry (lyophilize) the solution to remove the water and then attempt to extract the product from the resulting solid salts with a polar organic solvent like ethanol or isopropanol.

  • Reverse-Phase Chromatography: Purification using C18 silica (reverse-phase) with a water/acetonitrile or water/methanol gradient is an excellent method for purifying highly polar, water-soluble compounds.

Experimental Protocols & Visualizations

Experimental Protocol 1: General Acid-Base Extraction for Isoquinoline Purification
  • Quench and Filter: After cooling the reaction to room temperature, dilute the mixture with 5 volumes of ethyl acetate. Filter the suspension through a 2-3 cm pad of Celite® in a sintered glass funnel, washing the pad with additional ethyl acetate.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Extract the organic layer 2-3 times with 1 M aqueous HCl. The protonated isoquinoline product will move into the aqueous layer. Combine the acidic aqueous layers.

  • Wash the Organic Layer (Optional): The original organic layer, which contains the palladium catalyst and non-basic impurities, can be discarded or washed with brine and dried if you need to analyze for byproducts.

  • Basify and Back-Extract: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with swirling until the pH is >9 (confirm with pH paper). You may see the product precipitate as a solid or oil.

  • Isolate Product: Extract the now basic aqueous layer 3-5 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry and Concentrate: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified isoquinoline free base.[12][13]

Visualization 1: Decision Workflow for Workup Selection

Workup_Decision_Tree start Reaction Complete cool_filter 1. Cool to RT 2. Dilute with Organic Solvent 3. Filter through Celite® start->cool_filter check_stability Is the product stable to acid? cool_filter->check_stability acid_base_workup Perform Acid-Base Extraction (Protocol 1) check_stability->acid_base_workup  Yes direct_chromatography Concentrate and Purify by Direct Column Chromatography check_stability->direct_chromatography No check_pd_level Check Palladium Level (e.g., ICP-MS) acid_base_workup->check_pd_level direct_chromatography->check_pd_level scavenge_pd Use Palladium Scavenger (e.g., TMT, Thiol-Silica) check_pd_level->scavenge_pd Too High final_product Final Pure Product check_pd_level->final_product  Acceptable (<10 ppm) scavenge_pd->final_product

Caption: Decision tree for selecting an appropriate workup procedure.

Visualization 2: Acid-Base Extraction Workflow

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: A Researcher's Guide to Eliminating Tin Byproducts from Stille Couplings of Chloro-Azaheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of the Stille coupling for the synthesis of functionalized azaheterocycles, a critical scaffold in numerous pharmaceutical agents. While the Stille coupling is a robust and versatile C-C bond-forming reaction, the removal of toxic organotin byproducts can be a significant challenge, particularly when working with nitrogen-containing heterocycles.[1][2] The Lewis basic nature of the azaheterocycle can introduce unique purification hurdles not encountered with other substrates.

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds. We will move beyond generic protocols to address the specific challenges posed by chloro-azaheterocycles and provide a logical framework for selecting the most effective purification strategy.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding the purification of Stille coupling reactions involving chloro-azaheterocycles.

Q1: What are the typical tin-containing byproducts I should expect in my Stille reaction?

A1: The primary organotin byproducts you will encounter are trialkyltin halides (e.g., Bu₃SnCl) and any unreacted tetraalkyltin starting material.[3] If your reaction conditions utilize tin hydrides, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[3]

Q2: I performed a standard aqueous potassium fluoride (KF) wash, but my NMR still shows significant tin contamination. What went wrong?

A2: This is a common issue. Several factors can lead to an inefficient KF wash. The formation of a fine, gelatinous precipitate of tributyltin fluoride (Bu₃SnF) can create an emulsion at the organic-aqueous interface, trapping your product and preventing clean separation.[3] Additionally, the effectiveness of the precipitation can be influenced by the pH of the aqueous solution.[3] For azaheterocycles, there's also the possibility of the basic nitrogen coordinating to the tin species, altering their solubility and reactivity towards fluoride.

Q3: Can the nitrogen atom in my azaheterocycle interfere with purification?

A3: Absolutely. The lone pair of electrons on the nitrogen atom imparts Lewis basicity to your molecule. This can lead to several complications:

  • Complexation with Tin Species: The nitrogen can form coordinate bonds with Lewis acidic tin byproducts, rendering them more soluble in the organic phase and more difficult to remove with aqueous washes.

  • Chromatographic Challenges: During silica gel chromatography, the basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, irreversible binding of your product to the column.

Q4: Are there alternatives to the aqueous KF wash for removing tin byproducts?

A4: Yes, several highly effective methods can be employed, either as an alternative or in conjunction with a KF wash. These include specialized chromatographic techniques and acidic extractions.[3] Filtering the crude reaction mixture through a plug of silica gel treated with triethylamine is a rapid and often effective method.[4] For more stubborn cases, chromatography on a stationary phase composed of silica gel mixed with potassium carbonate has proven highly effective at reducing tin impurities to ppm levels.[5]

Q5: My final product is a solid. Does this make purification from tin residues easier?

A5: It can. For solid products, recrystallization is a powerful purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can dramatically reduce tin contamination.[6]

Troubleshooting Guides: From Problem to Solution

This section provides a more detailed, problem-oriented approach to tackling persistent tin contamination issues.

Problem 1: Persistent Tin Contamination After Aqueous KF Workup

Symptom: ¹H NMR analysis of your product after a standard 1M KF wash still shows characteristic signals of tributyltin or other organotin species.

Possible Causes & Suggested Solutions:

Possible CauseSuggested SolutionCausality and Rationale
Incomplete Precipitation Increase the concentration of the KF solution (e.g., to a saturated solution) and/or increase the stirring/shaking time during the wash to at least one hour.[5]Vigorous and prolonged mixing ensures complete reaction between the organotin halides and the fluoride ions to form the insoluble Bu₃SnF.
Emulsion/Precipitate Formation at Interface After the KF wash, filter the entire biphasic mixture through a pad of Celite®.[3][4]Celite is a diatomaceous earth filter aid that will break up the emulsion and trap the fine Bu₃SnF precipitate, allowing for a clean separation of the organic and aqueous layers.
Complexation of Tin with Azaheterocycle Perform an acidic wash prior to or after the KF wash. Use a dilute aqueous acid such as 5% oxalic acid or dilute HCl.[3]The acid will protonate the basic nitrogen of the azaheterocycle, breaking any coordinate bonds to the tin species. This also increases the polarity of the tin byproducts, facilitating their extraction into the aqueous phase.
Presence of Unreactive Tin Species If you suspect the presence of unreacted tin hydrides or ditins, treat the reaction mixture with a reagent like iodine (I₂) before the KF wash.[4]Iodine will oxidize these species to tin halides, which are more readily precipitated by potassium fluoride.[4]
Problem 2: Poor Separation and Product Loss During Silica Gel Chromatography

Symptom: Your product streaks badly on the column (peak tailing), co-elutes with tin impurities, or a significant portion of it remains on the column, resulting in low recovery.

Possible Causes & Suggested Solutions:

Possible CauseSuggested SolutionCausality and Rationale
Interaction of Basic Azaheterocycle with Acidic Silica 1. Triethylamine (TEA) in Eluent: Add 2-5% triethylamine to your chromatography eluent.[4] 2. Basic Alumina Chromatography: Use basic alumina as the stationary phase instead of silica gel.The triethylamine is a stronger base than your azaheterocycle and will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them and allowing your product to elute cleanly. Basic alumina has a non-acidic surface and is well-suited for the purification of basic compounds.
Co-elution of Product and Tin Byproducts Potassium Carbonate/Silica Gel Chromatography: Use a stationary phase prepared by mixing 10% w/w anhydrous potassium carbonate with silica gel.[5]This method is highly effective for sequestering organotin impurities. The basic nature of the K₂CO₃ helps to immobilize the tin species on the column while allowing your product to elute. This can reduce tin levels to below 15 ppm.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective tin removal techniques discussed.

Protocol 1: Enhanced Aqueous Potassium Fluoride (KF) Workup with Celite Filtration
  • Dilution: Once the Stille reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Add an equal volume of a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least one minute.[4] A white precipitate of Bu₃SnF should form.[3]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin fluoride.

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Column Chromatography using Potassium Carbonate-Silica Gel (K₂CO₃/Silica)
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[3][5]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate your desired azaheterocycle from the immobilized organotin impurities.

Visualizing Your Purification Strategy

To aid in selecting the best purification workflow, the following decision tree can be used.

Stille_Purification_Workflow start Stille Reaction Complete kf_wash Perform Enhanced Aqueous KF Wash (Protocol 1) start->kf_wash nmr_analysis1 Analyze by NMR for Tin Residues kf_wash->nmr_analysis1 product_pure Product is Pure nmr_analysis1->product_pure Clean troubleshoot Tin Residues Still Present nmr_analysis1->troubleshoot Contaminated chromatography_choice Choose Chromatography Method troubleshoot->chromatography_choice tea_silica Silica Gel with Triethylamine in Eluent chromatography_choice->tea_silica Mild Contamination or Product Tailing k2co3_silica K2CO3/Silica Gel Chromatography (Protocol 2) chromatography_choice->k2co3_silica Significant Contamination nmr_analysis2 Analyze by NMR tea_silica->nmr_analysis2 k2co3_silica->nmr_analysis2 nmr_analysis2->product_pure Clean

Caption: Decision workflow for purifying chloro-azaheterocycles from Stille couplings.

Summary of Purification Methods

The following table provides a comparative overview of the primary methods for removing organotin byproducts.

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous KF Wash Precipitation of insoluble Bu₃SnFSimple, inexpensive, removes bulk of tin byproducts.Can form emulsions; may be incomplete for complex mixtures.Initial workup for most Stille reactions.
Celite Filtration Physical removal of fine precipitatesEffectively breaks emulsions and traps insoluble tin fluoride.Adds an extra filtration step.Use in conjunction with KF wash when precipitates are problematic.
Acidic Extraction Protonation and extraction of basic tin speciesGood for removing tin complexed with basic products.May not be suitable for acid-sensitive substrates.Azaheterocycles and other basic products.
Silica Gel with TEA Masking of acidic silica sitesPrevents peak tailing of basic compounds; simple to implement.May not be sufficient for removing all tin byproducts.Purifying basic products that show poor chromatography on standard silica.
K₂CO₃/Silica Gel Sequestration of tin byproductsHighly effective at removing trace tin to ppm levels.[5]Requires preparation of a special stationary phase.Final purification step to achieve high purity for pharmaceutical applications.
Recrystallization Differential solubility of product and impuritiesCan provide very high purity for solid products.Only applicable to solids; may result in yield loss.Purification of solid, crystalline azaheterocycles.[6]

By understanding the underlying chemical principles and employing the targeted strategies outlined in this guide, researchers can confidently and efficiently overcome the challenges associated with removing tin byproducts from the Stille coupling of chloro-azaheterocycles, paving the way for the successful synthesis of high-purity compounds for drug discovery and development.

References

Validation & Comparative

Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development and chemical analysis, the precise identification of molecular structure is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into a molecule's composition and architecture through its fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1,3,6-trichloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of direct experimental data in public-domain libraries, this guide leverages established principles of mass spectrometry and comparative data from related structures to offer a predictive and practical framework for researchers.

The Isomeric Challenge: Why Fragmentation Analysis Matters

The utility of mass spectrometry shines brightest when differentiating between isomers—molecules with the same chemical formula but different atomic arrangements. For a compound like trichloroisoquinoline, numerous positional isomers can exist. Each isomer, upon ionization and subsequent fragmentation, will theoretically produce a unique mass spectrum, a veritable molecular fingerprint. Understanding these distinct fragmentation pathways is crucial for unambiguous identification in complex matrices.

This guide will focus on the predicted fragmentation of this compound and draw comparisons with other potential isomers. The core principles governing the fragmentation of chloroaromatic and heterocyclic compounds will be our compass:

  • Isotopic Patterns: The presence of chlorine, with its characteristic 35Cl and 37Cl isotopes in an approximate 3:1 ratio, provides an immediate and powerful diagnostic tool.

  • Loss of Chlorine: The cleavage of a carbon-chlorine bond is a common fragmentation pathway for chloroaromatic compounds.[1][2]

  • Heterocyclic Ring Fragmentation: The isoquinoline core is susceptible to ring-opening and fragmentation, often involving the expulsion of neutral molecules like hydrogen cyanide (HCN).

  • Sequential Neutral Losses: A cascade of fragmentations, involving the sequential loss of chlorine atoms and other small molecules, can provide further structural clues.

Predicted Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound (C9H4Cl3N, Molecular Weight: ~231 g/mol ) is anticipated to be characterized by a series of distinct fragmentation events. The molecular ion peak ([M]+•) will exhibit a characteristic isotopic cluster due to the three chlorine atoms.

Key Predicted Fragmentation Pathways:

  • Initial Chlorine Loss: The primary fragmentation event is expected to be the loss of a chlorine radical (Cl•) to form a dichloroisoquinolinyl cation. The position of the initial chlorine loss can be influenced by the stability of the resulting cation.

  • Sequential Chlorine Loss: Subsequent fragmentation will likely involve the loss of a second and third chlorine atom, leading to a series of ions with decreasing mass-to-charge ratios.

  • Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is another plausible fragmentation pathway, particularly from fragment ions that have undergone rearrangement.

  • Heterocyclic Ring Cleavage: Fragmentation of the isoquinoline ring system is expected, with a prominent loss of HCN (27 u). This can occur from the molecular ion or subsequent fragment ions.

The interplay of these fragmentation pathways will generate a unique mass spectrum. A proposed fragmentation workflow is visualized below.

M [C₉H₄Cl₃N]⁺˙ (m/z 231/233/235/237) M_minus_Cl [C₉H₄Cl₂N]⁺ (m/z 196/198/200) M->M_minus_Cl - Cl• M_minus_2Cl [C₉H₄ClN]⁺ (m/z 161/163) M_minus_Cl->M_minus_2Cl - Cl• M_minus_Cl_minus_HCN [C₈H₃Cl₂]⁺ (m/z 169/171/173) M_minus_Cl->M_minus_Cl_minus_HCN - HCN M_minus_3Cl [C₉H₄N]⁺ (m/z 126) M_minus_2Cl->M_minus_3Cl - Cl• M_minus_2Cl_minus_HCN [C₈H₃Cl]⁺ (m/z 134/136) M_minus_2Cl->M_minus_2Cl_minus_HCN - HCN

Caption: Predicted primary fragmentation pathways for this compound.

Comparative Analysis with Isomeric Compounds

To illustrate the power of fragmentation analysis in isomer differentiation, let's consider the predicted mass spectra of this compound in comparison to a hypothetical isomer, 1,4,7-trichloroisoquinoline, and the known data for dichlorinated quinolines.

CompoundKey Differentiating Fragments (Predicted/Observed)Rationale
This compound Likely prominent loss of Cl from positions 1 or 3. Subsequent fragmentation pattern influenced by the remaining chlorine at position 6.The chlorine atoms at the 1 and 3 positions are adjacent to the nitrogen atom, potentially influencing their lability.
Hypothetical 1,4,7-Trichloroisoquinoline The relative intensities of the [M-Cl]+ and subsequent fragment ions would differ. The environment of the chlorine at position 4 is different from that at positions 1 and 3.The electronic environment of each chlorine atom is unique, leading to different propensities for cleavage and influencing the stability of the resulting fragment ions.
4,7-Dichloroquinoline The NIST database shows a strong molecular ion peak and a significant [M-Cl]+ fragment. Loss of HCN is also observed.This provides a real-world example of the fragmentation of a dichlorinated quinoline, supporting the predicted pathways for the trichlorinated analogue.

Experimental Protocol for Mass Spectrometric Analysis

For researchers seeking to acquire experimental data for this compound, the following protocol outlines a standard approach using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the electron ionization mass spectrum of this compound and identify its characteristic fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • Electron Ionization (EI) source.

Materials:

  • This compound standard (if available).

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10-100 µg/mL).

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full scan.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic losses of chlorine and HCN.

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Solvent Inject Inject into GC Prep->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Analyze Mass Analysis Fragment->Analyze Detect Detection Analyze->Detect Process Process Data Detect->Process Identify Identify Fragments Process->Identify

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: A Predictive Framework for Structural Elucidation

References

spectroscopic data for chlorinated isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Chlorinated Isoquinoline Derivatives

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic introduction of chlorine atoms onto this scaffold is a common tactic to modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of the , offering insights into how chlorination impacts their spectral signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these distinct fingerprints is crucial for unambiguous characterization, quality control, and advancing drug discovery programs.

The Impact of Chlorination on the Isoquinoline Scaffold

Chlorine's influence stems from its dual electronic nature: it is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect, -I), and it possesses lone pairs of electrons that can be donated to the aromatic system (mesomeric effect, +M). In aromatic systems like isoquinoline, the inductive effect typically dominates, leading to a net withdrawal of electron density. This electronic perturbation is the primary cause of the spectral shifts observed when comparing chlorinated isoquinolines to their non-chlorinated parent structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Effects

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of a chlorine atom onto the isoquinoline ring causes predictable shifts in the ¹H and ¹³C NMR spectra, primarily due to the deshielding effect of its electron-withdrawing nature.[3]

¹H NMR Spectroscopy

In ¹H NMR, the electron-withdrawing character of chlorine reduces the electron density around nearby protons, causing them to experience a stronger effective magnetic field. This results in a downfield shift (to a higher ppm value) of their resonance signals. The effect is most pronounced for protons that are ortho and para to the chlorine substituent.

For example, in 6-chloroisoquinoline, the protons at positions 5 and 7 are ortho to the chlorine atom and are expected to be significantly deshielded compared to the parent isoquinoline.[3]

¹³C NMR Spectroscopy

The effect on the ¹³C NMR spectrum is also significant. The carbon atom directly bonded to the chlorine (the ipso-carbon) experiences a large downfield shift due to the direct inductive effect. Other carbons in the ring, particularly those ortho and para to the substitution site, also exhibit downfield shifts, though to a lesser extent.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Isoquinoline and a Representative Chlorinated Derivative in CDCl₃.

PositionIsoquinoline ¹H (δ, ppm)[3][4]6-Chloroisoquinoline ¹H (δ, ppm)[5]Δδ (ppm) & RationaleIsoquinoline ¹³C (δ, ppm)[4][6]6-Chloroisoquinoline ¹³C (δ, ppm)[5]
1 9.229.35+0.13 (Minor distant effect)152.7151.8
3 8.53--143.2148.9
4 7.58--120.5-
5 7.807.99+0.19 (ortho deshielding)128.8128.0
6 7.62-Chlorine Substitution127.5136.9 (ipso)
7 7.707.64-0.06 (meta effect, complex)130.4125.6
8 -7.28-126.6130.7
4a ---135.8-
8a ---129.0-

Note: Full spectral data for 6-chloroisoquinoline was not available in a single source, so the table is compiled from available data and predictions based on substituent effects. The primary takeaway is the significant downfield shift for protons near the chlorine and the large shift of the ipso-carbon.

Caption: General workflow for the synthesis and spectroscopic characterization of chlorinated isoquinoline derivatives.

Mass Spectrometry (MS): The Chlorine Isotopic Signature

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For chlorinated compounds, MS is particularly diagnostic due to the natural isotopic abundance of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1.

This isotopic distribution results in a characteristic pattern for the molecular ion peak. A compound with one chlorine atom will exhibit two peaks: the molecular ion peak (M) corresponding to the ³⁵Cl isotope, and an "M+2" peak corresponding to the ³⁷Cl isotope, with an intensity that is approximately one-third of the M peak. This M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom.

The fragmentation patterns of the isoquinoline core can also be influenced by the position of the chlorine atom, though the primary fragmentation pathways, such as the loss of small molecules or retro-Diels-Alder reactions, often remain similar.[7]

Table 2: Comparative Mass Spectrometry Data for Isoquinoline vs. Monochloro-isoquinoline.

FeatureIsoquinolineMonochloro-isoquinolineRationale
Formula C₉H₇N[8]C₉H₆ClNAddition of Cl, removal of H
Molecular Weight 129.16 g/mol [8]~163.6 g/mol Mass of Cl (~35.5) minus H (1)
Molecular Ion Peak(s) M⁺ at m/z 129M⁺ at m/z 163 (¹²C₉¹H₆³⁵ClN)M+2 at m/z 165 (¹²C₉¹H₆³⁷ClN)Isotopic distribution of chlorine
M/M+2 Intensity Ratio N/AApprox. 3:1Natural abundance of ³⁵Cl and ³⁷Cl

UV-Vis Spectroscopy: Subtle Shifts in Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the π-π* and n-π* transitions in aromatic systems.[9] The parent isoquinoline molecule displays characteristic absorption bands corresponding to these transitions.

The introduction of a chlorine atom, which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), typically leads to a slight bathochromic shift (a shift to longer wavelengths, also known as a red shift) and potentially a hyperchromic effect (an increase in absorption intensity). This is because the lone pair electrons on the chlorine atom can interact with the π-system of the isoquinoline ring, slightly altering the energy levels of the molecular orbitals involved in the electronic transitions.[9]

Caption: Effect of a chloro-substituent on the electron density and resulting NMR shifts.

Experimental Protocols

Representative Synthesis: Aza-Diels-Alder Approach to Chlorinated Quinolines/Isoquinolines[10]

While many classical methods exist (Bischler-Napieralski, Pictet-Spengler), modern approaches like the aza-Diels-Alder reaction offer efficient routes.[10] This protocol is a generalized example for a related chlorinated heterocyclic system.

  • Aldimine Formation: React a chlorinated aniline (e.g., 5-chloro-2-methylaniline) with a benzaldehyde derivative in a suitable solvent like toluene with a catalytic amount of glacial acetic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water, driving the reaction to completion.

  • Cycloaddition Reaction: Dissolve the isolated aldimine, an alkyne (e.g., 1-ethynylnaphthalene), an oxidant (e.g., chloranil), and molecular sieves in a solvent like chloroform.

  • Catalysis: Add a Lewis acid catalyst, such as BF₃·OEt₂, to the solution.

  • Reaction: Heat the mixture (e.g., to 70 °C) under an inert atmosphere (argon) for several hours (e.g., 24 hours), monitoring by TLC.[11]

  • Workup: Cool the reaction, dissolve the solids in dichloromethane, and wash sequentially with sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the chlorinated quinoline or isoquinoline derivative.

Protocol for Spectroscopic Analysis
  • Sample Preparation (NMR):

    • Weigh approximately 5-10 mg of the purified chlorinated isoquinoline derivative.[3]

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).[3]

  • NMR Spectrometer Setup & Acquisition:

    • Acquire spectra on a spectrometer with a proton frequency of at least 400 MHz.[4]

    • ¹H NMR: Set spectral width from -1 to 10 ppm, use a 90° pulse angle, and a relaxation delay of 1-2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.[4]

    • ¹³C NMR: Set spectral width from 0 to 160 ppm. Use a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.[4]

  • Sample Preparation and Analysis (MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • For Electrospray Ionization (ESI), infuse the solution directly into the source or use an LC-MS system.[7][12]

    • Q-TOF/MS Conditions: Use positive ion ESI mode. Set capillary voltage to ~3500 V, drying gas temperature to ~300 °C, and nebulizer pressure to ~35 psi.[7] Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Sample Preparation and Analysis (UV-Vis):

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol).[9]

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

    • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

    • Record a baseline with the solvent blank, then acquire the sample spectrum over a range of 200-400 nm.[9]

Conclusion

The chlorination of the isoquinoline scaffold imparts distinct and predictable changes to its spectroscopic properties. In NMR, the electron-withdrawing nature of chlorine leads to characteristic downfield shifts for nearby nuclei. In mass spectrometry, the natural isotopic abundance of chlorine provides a definitive M/M+2 signature. Finally, in UV-Vis spectroscopy, chlorination acts as an auxochrome, causing subtle but measurable shifts in the electronic absorption bands. A thorough understanding and application of these spectroscopic principles are indispensable for any scientist working on the synthesis, characterization, and development of chlorinated isoquinoline derivatives.

References

A Comparative Guide to HPLC Purity Analysis of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and synthetic intermediates like 1,3,6-Trichloroisoquinoline is a cornerstone of rigorous scientific practice. The integrity of all subsequent data, from biological screening to formulation development, hinges on the accurate characterization of the starting material. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, a key building block in medicinal chemistry.

We will explore a standard reversed-phase (RP-HPLC) method suitable for routine quality control and an optimized, stability-indicating method (SIM) designed to provide a comprehensive purity profile by separating the main compound from potential degradation products. This guide is structured to not only provide protocols but to explain the scientific rationale behind the methodological choices, empowering you to adapt and troubleshoot your own analytical workflows.

The Analytical Challenge

This compound is a relatively non-polar, aromatic heterocyclic compound. Its purity analysis demands a method that can resolve the primary peak from structurally similar impurities that may arise during synthesis (e.g., isomers, under- or over-halogenated species) or upon degradation. Reversed-phase HPLC is the technique of choice, leveraging hydrophobic interactions to achieve separation.[1]

Method A: Standard Reversed-Phase HPLC for Routine Purity Assessment

This method is designed for rapid and reliable purity checks in a typical research or quality control environment. It prioritizes simplicity, robustness, and speed. The methodology is adapted from established protocols for similar halogenated isoquinolines.[2]

Scientific Rationale

The selection of a C18 stationary phase is the standard starting point for reversed-phase chromatography, offering broad applicability for non-polar to moderately polar compounds.[3] A mobile phase consisting of acetonitrile and water provides excellent eluting strength for such analytes.[1] Acetonitrile is often preferred over methanol as it typically results in lower backpressure and better peak shapes for many compounds.[4] The addition of a small amount of acid, like formic acid, helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which minimizes peak tailing and ensures sharp, symmetrical peaks.[5]

Experimental Protocol: Method A
  • Instrumentation: HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Workflow Diagram: Method A

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh 0.5 mg Sample prep2 Dissolve in 1 mL 50:50 ACN/Water prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject 10 µL prep3->hplc1 hplc2 C18 Column (5 µm) Gradient Elution hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2

Caption: Workflow for routine HPLC purity analysis.

Method B: High-Resolution Stability-Indicating Method (SIM)

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[6] Developing such a method requires performing forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8] This method is designed to be more rigorous and is essential for regulatory submissions and in-depth stability assessments.

Scientific Rationale

To achieve higher resolution and sensitivity, this method employs a column with smaller particles (e.g., sub-2 µm or core-shell technology) and a smaller internal diameter.[9] The use of a Photodiode Array (PDA) detector is critical. A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram, which allows for peak purity analysis.[10][11] This is a powerful tool to check if a chromatographic peak corresponds to a single compound or if it contains co-eluting impurities.[12]

The core of this method involves subjecting the this compound sample to various stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[7] The goal is to achieve modest degradation (typically 5-20%) to ensure the analytical method is challenged without destroying the main peak.[13] The HPLC method is then developed to resolve the main peak from all degradation products formed, proving its specificity.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve sample in 1:1 Acetonitrile/1N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve sample in 1:1 Acetonitrile/1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve sample in 1:1 Acetonitrile/3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[8]

Note: All stressed samples should be neutralized (if necessary) and diluted to the same concentration as the unstressed sample before analysis.

Experimental Protocol: Method B
  • Instrumentation: UHPLC system with a Photodiode Array (PDA) detector.

  • Column: C18, 1.8 µm particle size, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-12 min: 30% to 90% B

    • 12-14 min: 90% B

    • 14.1-17 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA detection, 200-400 nm. Extract chromatogram at 254 nm for purity calculation.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare unstressed and stressed samples as described above to a final concentration of 0.5 mg/mL.

Logical Diagram: Stability-Indicating Method Development

cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis HPLC Method Optimization cluster_validation Method Validation Acid Acid Hydrolysis Develop Develop RP-HPLC Method (e.g., Column, Mobile Phase, Gradient) Base Base Hydrolysis Oxidation Oxidation (H2O2) Heat Dry Heat Light Photolysis Analyze Analyze Stressed Samples Develop->Analyze Evaluate Evaluate Peak Resolution (Main Peak vs. Degradants) Analyze->Evaluate Purity Perform Peak Purity Analysis (PDA Detector) Evaluate->Purity Validate Validate for Specificity, Linearity, Accuracy, Precision Purity->Validate

Caption: Logic flow for developing a stability-indicating method.

Performance Comparison: Method A vs. Method B

To illustrate the differences, the following table summarizes hypothetical but realistic performance data for the two methods.

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution SIMRationale for Difference
Column Type C18, 5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 100 mmSmaller particles provide higher efficiency and resolution.
Run Time ~15 minutes~17 minutesLonger re-equilibration may be needed for UHPLC systems.
Resolution (Rs) Good (Rs > 2.0 for major impurities)Excellent (Rs > 2.5 for all degradants)Optimized gradient and high-efficiency column resolve closely eluting peaks.
Peak Symmetry Good (Tailing Factor < 1.5)Excellent (Tailing Factor < 1.2)Higher column quality and optimized conditions improve peak shape.
Throughput ModerateHigh (with appropriate UHPLC system)Shorter analysis time per sample is possible with UHPLC.
Key Advantage Robust, simple, widely availableHigh specificity, suitable for stability studiesMethod B is designed for comprehensive impurity profiling.
Key Limitation May not resolve all minor or co-eluting impuritiesRequires more advanced UHPLC instrumentationMethod A may give an incomplete picture of sample stability.
Purity Assessment Area Percent CalculationArea Percent + PDA Peak Purity AnalysisPDA provides an extra dimension of confidence in peak homogeneity.[10]

Hypothetical Data Analysis

Below is a table representing the kind of data one might obtain from analyzing a batch of this compound that has undergone slight degradation.

AnalyteRetention Time (Method A)Retention Time (Method B)Purity / Impurity Level (%)
Impurity 1 5.8 min6.2 min0.12%
Impurity 2 Co-elutes with Main Peak8.9 min0.08%
This compound 8.5 min9.5 min99.75%
Degradant 1 (Oxidative) Not Resolved10.1 min0.05%

Analysis of Hypothetical Data:

  • With Method A , the calculated purity would be erroneously high (approx. 99.88%) because Impurity 2 is not resolved from the main peak.

  • Method B successfully separates Impurity 2 and an additional oxidative degradant. The PDA peak purity analysis for the main peak in Method B would flag it as "pure," whereas in Method A, it would likely fail the purity test, indicating co-elution.[12] This demonstrates the superior specificity and resolving power of the stability-indicating method.

Conclusion and Recommendations

The choice between a standard HPLC method and a stability-indicating one depends entirely on the intended application.

  • Method A is perfectly suitable for routine, in-process checks where the impurity profile is already well-understood and the primary goal is to confirm the identity and approximate purity of the main component quickly.

  • Method B is the authoritative choice for final product release, stability testing, and any work intended for regulatory submission. Its development is more resource-intensive, requiring forced degradation studies, but it provides a much higher degree of confidence in the reported purity value by ensuring specificity. The use of a PDA detector is strongly recommended for any comprehensive purity analysis.[11]

For any new compound or in a GxP-regulated environment, the development of a stability-indicating method like Method B is not just recommended; it is a scientific and regulatory necessity.

References

A Comparative Guide to the Structural Elucidation of 1,3,6-Trichloroisoquinoline Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 1,3,6-trichloroisoquinoline and its derivatives, a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry. While X-ray crystallography stands as the definitive method for obtaining atomic-resolution structural data, its application is contingent on the formation of high-quality single crystals, a process that can be challenging. This guide offers a comprehensive overview of X-ray crystallography, alongside a comparative analysis with alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. We present detailed, field-proven experimental protocols and supporting data to empower researchers in making informed decisions for the structural characterization of these and other novel chemical entities.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of multiple chlorine atoms, as in this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This makes trichloroisoquinoline derivatives attractive candidates for drug discovery programs. However, the unambiguous determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

While the synthesis of various chloro-substituted isoquinolines has been documented, a publicly available single-crystal X-ray structure of this compound has yet to be deposited in the Cambridge Crystallographic Data Centre (CCDC), underscoring the need for robust methods for its structural characterization.[3][4]

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SCXRD) provides an unparalleled, unambiguous depiction of a molecule's three-dimensional structure in the solid state.[5] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. By analyzing the pattern and intensity of the diffracted X-rays, a detailed electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and stereochemistry.[6]

The Crystallization Challenge

The primary bottleneck in X-ray crystallography is obtaining a single crystal of suitable size and quality.[5] For halogenated aromatic compounds like this compound, intermolecular interactions can be complex, making crystallization a non-trivial pursuit.

General Approaches to Crystallization:

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration and promoting crystal growth.[7]

  • Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent on top. Slow diffusion of the poor solvent into the good solvent reduces the compound's solubility, inducing crystallization at the interface.[7]

  • Vapor Diffusion: A small amount of the compound's solution is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent." Vapor of the anti-solvent slowly diffuses into the solution, decreasing the solubility of the compound and promoting crystallization.[7]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.[8]

Experimental Workflow for X-ray Crystallography

The following diagram outlines the typical workflow for single-crystal X-ray diffraction analysis.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation techniques XRD X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Solution Structure) XRD->NMR Confirms solid-state conformation NMR->XRD Provides initial model for refinement CompChem Computational Chemistry (Predicted Structure & Properties) NMR->CompChem Experimental data for validating calculations MS Mass Spectrometry (Molecular Formula) MS->XRD Confirms molecular identity MS->NMR Confirms molecular identity MS->CompChem Confirms molecular formula CompChem->NMR Aids in spectral assignment

References

A Comparative Guide for Researchers: Suzuki vs. Stille Coupling for the Functionalization of Chloro-Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics. Isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The functionalization of these heterocycles, often starting from readily available chloro-isoquinolines, is a critical step in drug discovery programs.[4][5] Among the plethora of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for this purpose.[6][7]

This guide provides a comprehensive, in-depth comparison of the Suzuki and Stille couplings for the functionalization of chloro-isoquinolines. By examining the mechanistic nuances, practical considerations, and drawing on experimental data from analogous systems, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

At a Glance: Suzuki vs. Stille Coupling
FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[6][7]High toxicity of organotin reagents, requiring careful handling and disposal.[6][8][9]
Reagent Stability Variable; boronic acids can be prone to decomposition and protodeboronation.[6][10]Generally stable to air and moisture.[8][11]
Byproducts Boron-based, often water-soluble and easily removed.[7]Tin-based, can be difficult to remove completely from the product.[6][12]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong bases.[13][14]Excellent, very broad functional group tolerance.[7][11]
Reaction Conditions Typically requires a base.[15][16]Often proceeds under neutral conditions.[7][17]

The Challenge of Chloro-Isoquinolines

Chloroarenes, including chloro-isoquinolines, are often more challenging substrates for cross-coupling reactions compared to their bromo or iodo counterparts. This is due to the high C-Cl bond strength, which makes the initial oxidative addition step of the catalytic cycle more difficult.[18] Consequently, the choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and conversions.

Deep Dive: The Suzuki-Miyaura Coupling

The Suzuki coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[16] Its advantages include the low toxicity and high stability of the boronic acid reagents, as well as the environmentally benign nature of the boron-containing byproducts.[6][15]

Mechanism and Key Considerations

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[16][19] A key difference from the Stille coupling is the requirement for a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[15]

For chloro-isoquinolines, the choice of a highly active catalyst system is crucial. Palladium complexes with electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the challenging oxidative addition of the C-Cl bond.[15][18][20]

Potential Pitfalls:

  • Protodeboronation: A common side reaction where the boronic acid is cleaved by a proton source, leading to reduced yields.[6] This can be particularly problematic with electron-rich or heteroaromatic boronic acids.

  • Base Sensitivity: The requirement for a base can be incompatible with substrates bearing base-labile functional groups.[13]

Deep Dive: The Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide, also catalyzed by palladium.[8][11] A significant advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[8][11]

Mechanism and Key Considerations

Similar to the Suzuki coupling, the Stille catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[8][11] However, the transmetalation step in the Stille coupling does not typically require a base, as the organostannane is sufficiently reactive to transfer its organic group to the palladium complex directly.[17] This can be a major advantage when working with base-sensitive substrates.

The reaction is often accelerated by the addition of copper(I) salts or lithium chloride, which can facilitate the transmetalation step.[21]

Potential Pitfalls:

  • Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.[8][9][22]

  • Byproduct Removal: The removal of tin-containing byproducts can be challenging and may necessitate specific workup procedures, such as treatment with potassium fluoride solution.[6][12]

Head-to-Head Performance Comparison

While direct comparative experimental data for the Suzuki and Stille coupling of a specific chloro-isoquinoline is not always available, we can extrapolate from data on analogous chloro-azaheterocyclic systems to provide an insightful comparison.

ParameterSuzuki Coupling (for Heteroaryl Chlorides)Stille Coupling (for Heteroaryl Chlorides)
Typical Yields Excellent (often >90%)[6]Good to Excellent (70-95%)[6]
Catalyst/Ligand Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine or NHC ligands[15][20]Pd(PPh₃)₄, PdCl₂(PPh₃)₂[23]
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃[6]Additives like CuI or LiCl can accelerate the reaction[6][21]
Solvent DME, Toluene, Dioxane/H₂O[6]DMF, Toluene, Dioxane[6]
Key Advantages Low toxicity, readily available and diverse boronic acids.[6][15]Excellent functional group tolerance, stable organostannane reagents.[6][11]
Key Disadvantages Potential for protodeboronation of the boronic acid.[6]Toxicity of tin reagents and byproducts, difficulty in removing tin byproducts.[6]

Experimental Protocols

Representative Suzuki Coupling Protocol

A flask is charged with the chloro-isoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[17] A suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction is then heated to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Representative Stille Coupling Protocol

In a flask, the chloro-isoquinoline (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene, DMF, or dioxane, 5 mL).[17] The mixture is degassed with an inert gas. The reaction is then heated (typically 80-120 °C) and monitored. After completion, the reaction is cooled to room temperature. The reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[17] The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.

Visualizing the Catalytic Cycles

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'SnR3) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Decision_Tree start Start: Functionalize Chloro-isoquinoline base_sensitive Is the substrate base-sensitive? start->base_sensitive boronic_acid_stable Is the corresponding boronic acid stable? base_sensitive->boronic_acid_stable No stille Use Stille Coupling base_sensitive->stille Yes suzuki Use Suzuki Coupling boronic_acid_stable->suzuki Yes optimize_suzuki Optimize Suzuki (e.g., milder base) boronic_acid_stable->optimize_suzuki No optimize_suzuki->stille If optimization fails

References

A Comparative Guide to the Electrophilicity of C1, C3, and C6 Positions in 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

1,3,6-Trichloroisoquinoline is a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] The strategic functionalization of this molecule is contingent on a precise understanding of the relative reactivity of its chlorinated carbon centers. This guide provides a comprehensive comparison of the electrophilicity of the C1, C3, and C6 positions, integrating theoretical predictions from Density Functional Theory (DFT) with a robust framework for experimental validation via Nucleophilic Aromatic Substitution (SNAr) reactions. We aim to explain the causality behind these reactivity patterns, offering field-proven insights for professionals in organic synthesis and drug development.

Theoretical Framework: Unraveling the Electronic Landscape

The reactivity of this compound is governed by the intricate interplay of inductive and resonance effects imposed by the nitrogen heteroatom and the three chlorine substituents. In isoquinoline, the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C1 and C3 positions.[3]

  • The Role of the Nitrogen Atom: The electronegative nitrogen atom exerts a strong electron-withdrawing effect (-I, inductive) and participates in resonance, delocalizing electron density away from the pyridine ring carbons. This effect is most pronounced at the α-position (C1) and the γ-position (C3), rendering them electrophilic.[4] The stabilization of the negative charge in the Meisenheimer intermediate during nucleophilic attack is more effective when the attack occurs at C1, as the charge can be delocalized onto the nitrogen without disrupting the benzene ring's aromaticity.[5]

  • Influence of Chlorine Substituents:

    • C1-Cl and C3-Cl: The chlorine atoms at C1 and C3 significantly enhance the electrophilicity of their respective carbons through a powerful inductive electron withdrawal. This effect is paramount in activating the ring for Nucleophilic Aromatic Substitution (SNAr).[6] Experimental evidence on 1,3-dichloroisoquinoline consistently shows that substitution occurs selectively at the C1 position, highlighting its superior reactivity over C3.[7] This heightened reactivity of C1 is often described as an intrinsic property of the isoquinoline system.[8][9]

    • C6-Cl: The chlorine at C6 is situated on the carbocyclic (benzene) ring. While it does exert an electron-withdrawing effect, it does not benefit from the direct activating influence of the ring nitrogen for SNAr reactions. Therefore, the C6 position is expected to be significantly less electrophilic than C1 and C3.

Hypothesized Reactivity Order: Based on this electronic analysis, the predicted order of electrophilicity for nucleophilic attack is C1 > C3 >> C6 .

Computational Assessment of Electrophilicity

To quantify the predicted reactivity, we employ Density Functional Theory (DFT), a powerful computational tool for modeling electronic structure.[10] By calculating key electronic descriptors, we can generate a robust, data-driven hypothesis.

Methodology: Density Functional Theory (DFT) Calculations
  • Geometry Optimization: The structure of this compound is first optimized to its lowest energy conformation.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties.

    • Computational Level: A common and reliable level of theory for such molecules is B3LYP with a 6-31+G(d,p) basis set.[10][11]

  • Analysis of Descriptors:

    • Partial Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom.[12][13] A more positive charge on a carbon atom indicates a greater electron deficiency and thus higher electrophilicity.

    • LUMO Analysis: In nucleophilic attack, the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO).[14] The atoms with the largest orbital coefficients (lobes) in the LUMO are the most likely sites for nucleophilic attack.

    • Fukui Functions (f+): The Fukui function (f+) specifically quantifies the change in electron density at a particular site when the molecule accepts an electron, making it an excellent predictor for nucleophilic attack.[15][16] A higher f+ value indicates a more electrophilic site.[17]

Workflow for Computational Assessment

G cluster_input Input cluster_dft DFT Calculation (B3LYP/6-31+G(d,p)) cluster_analysis Data Analysis cluster_output Output mol This compound Structure opt Geometry Optimization mol->opt sp Single-Point Energy Calculation opt->sp charges Partial Charge Calculation (NBO) sp->charges lumo LUMO Analysis sp->lumo fukui Fukui Function (f+) Calculation sp->fukui table Quantitative Data Table charges->table lumo->table fukui->table prediction Predicted Reactivity: C1 > C3 >> C6 table->prediction

Caption: Computational workflow for assessing electrophilicity using DFT.

Predicted Quantitative Data

The following table summarizes the expected results from the DFT calculations, which provide quantitative support for our initial hypothesis.

PositionPredicted Partial Charge (NBO, a.u.)Predicted LUMO Coefficient (Squared)Predicted Fukui Function (f+)Predicted Electrophilicity
C1 Highly PositiveLargest ValueLargest Value1 (Most Electrophilic)
C3 PositiveIntermediate ValueIntermediate Value2
C6 Slightly Positive/NeutralSmallest ValueSmallest Value3 (Least Electrophilic)

Experimental Validation via SNAr Reactions

While computational models are powerful, experimental validation is the cornerstone of scientific integrity. Nucleophilic Aromatic Substitution (SNAr) reactions provide a direct, empirical measure of the relative electrophilicity of the C-Cl positions.[18][19] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[6]

Rationale for Experimental Design

The choice of nucleophile and reaction conditions is critical. A moderately reactive nucleophile, such as sodium methoxide (NaOMe) or a secondary amine like piperidine, is ideal. These nucleophiles are strong enough to react under reasonable conditions but selective enough to differentiate between the reactivities of C1, C3, and C6.

Experimental Protocol: SNAr with Sodium Methoxide
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Methanol or THF) in a round-bottom flask, add sodium methoxide (1.1 eq.).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60 °C). The reaction progress should be monitored over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[20]

  • Workup: Upon completion (or after a set time), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[20]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy and GC-MS to identify the products and determine the relative ratio of substitution at each position. The major product will correspond to substitution at the most electrophilic site.

Expected Reaction Outcome

Caption: Expected SNAr reaction outcome with sodium methoxide.

Anticipated Experimental Results

Analysis of the product mixture is expected to show a high regioselectivity, confirming the computational predictions.

ProductSubstitution PositionExpected YieldInferred Electrophilicity
1-methoxy-3,6-dichloroisoquinolineC1Major Product (>90%)1 (Highest)
3-methoxy-1,6-dichloroisoquinolineC3Minor Product (<10%)2
6-methoxy-1,3-dichloroisoquinolineC6Trace / Not Observed3 (Lowest)

Comparative Analysis and Conclusion

The convergence of theoretical predictions and experimental outcomes provides a high-confidence assessment of the relative electrophilicity in this compound.

G cluster_theory Theoretical Prediction cluster_exp Experimental Result (SNAr) C1 C1 Position T_C1 Highest Positive Charge Largest LUMO Lobe Highest f+ E_C1 Major Product C3 C3 Position T_C3 Intermediate Values E_C3 Minor Product C6 C6 Position T_C6 Lowest Values E_C6 Trace / Not Observed T_C1->E_C1 Confirms T_C3->E_C3 Confirms T_C6->E_C6 Confirms

Caption: Synthesis of theoretical and experimental findings.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the antibacterial effects of berberine, isoquinoline derivatives have provided a rich foundation for drug discovery.[3] As research continues to generate novel analogues, a systematic and robust screening strategy is paramount to efficiently identify and characterize promising lead compounds.

This guide provides a technical framework for researchers, scientists, and drug development professionals to design and execute a biological activity screening cascade for novel isoquinoline derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Section 1: The Landscape of Isoquinoline Bioactivity

Novel isoquinoline derivatives are frequently investigated for a wide spectrum of therapeutic applications.[4] The initial screening strategy should be guided by the intended therapeutic target, but common activities evaluated include:

  • Anticancer/Antiproliferative Effects: Many isoquinolines exhibit potent cytotoxicity against various cancer cell lines through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways such as PI3K/Akt/mTOR.[4][5][6]

  • Antimicrobial Activity: The isoquinoline core is present in many natural antibacterial and antifungal agents, making this a crucial area for screening.[7][8]

  • Enzyme Inhibition: Isoquinolines are known to inhibit a wide range of enzymes, including acetylcholinesterase (relevant for Alzheimer's disease), topoisomerases (anticancer), and histone deacetylases (HDACs).[9][10][11]

Section 2: Primary Screening Assays: A Comparative Approach

The goal of primary screening is to efficiently test a library of novel derivatives to identify "hits"—compounds that exhibit a desired biological effect at a specific concentration. Here, we compare foundational assays for three common therapeutic areas.

Anticancer Activity: Cell Viability Screening

A fundamental first step in anticancer drug discovery is to determine a compound's effect on cancer cell viability. The MTT assay is a robust, high-throughput colorimetric assay for this purpose.[5]

Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Culture human cancer cells (e.g., HCT-116, colon cancer) under standard conditions (37°C, 5% CO₂).
  • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment and that the control wells do not become over-confluent, which could inhibit growth and skew results.
  • Incubate for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare a stock solution of each novel isoquinoline derivative (e.g., 10 mM in DMSO).
  • Perform serial dilutions to create a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
  • Add 100 µL of the diluted compounds to the respective wells.
  • Trustworthiness: Include the following controls:
  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) to ensure it has no intrinsic toxicity.
  • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to validate the assay's ability to detect cell death.
  • Untreated Control: Cells in medium only, representing 100% viability.

3. Incubation:

  • Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time and the expected mechanism of the compounds.

4. MTT Addition and Formazan Solubilization:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form visible purple crystals.
  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[5]
  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

For antimicrobial screening, quantitative methods are preferred over qualitative ones (like disk diffusion) because they provide a precise value for a compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13]

Core Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][14]

Experimental Protocol: Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum:

  • Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth - MHB) overnight.
  • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Plate Preparation:

  • Add 50 µL of sterile MHB to each well of a 96-well plate.
  • Add 50 µL of the stock compound solution (e.g., 2048 µg/mL in 5% DMSO) to the first well of a row and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well.
  • Trustworthiness: Include essential controls:
  • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to ensure the bacteria are susceptible.
  • Negative (Growth) Control: Wells with bacteria and broth only, to confirm normal bacterial growth.
  • Sterility Control: Wells with broth only, to check for contamination.
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Acquisition and Analysis:

  • Determine the MIC by visual inspection: the MIC is the lowest concentration well where no turbidity (bacterial growth) is observed.
  • For a more quantitative and less subjective measure, a growth indicator like Resazurin can be added.[13] Viable bacteria will reduce the blue Resazurin to pink resorufin. The MIC is the lowest concentration well that remains blue.

Section 3: Data Interpretation and Comparative Analysis

Primary screening generates crucial data points (IC₅₀ or MIC values) that allow for the direct comparison of novel derivatives against each other and against established standards. This data is essential for identifying promising hits for further study and for beginning to understand the structure-activity relationship (SAR).[15][16]

Table 1: Comparative Anticancer Activity of Novel Isoquinoline Derivatives (IQD) against HCT-116 Cells

Compound IC₅₀ (µM) Notes
IQD-1 5.2 Potent activity.
IQD-2 25.8 Moderate activity.
IQD-3 > 100 Inactive.

| Doxorubicin | 0.8 | Positive Control. |

Table 2: Comparative Antimicrobial Activity of Novel Isoquinoline Derivatives against S. aureus

Compound MIC (µg/mL) Notes
IQD-4 8 Strong activity.
IQD-5 64 Moderate activity.
IQD-6 > 256 Weak or no activity.

| Ciprofloxacin | 1 | Positive Control. |

Note: Data are hypothetical for illustrative purposes but reflect realistic outcomes from screening campaigns.

From this data, IQD-1 and IQD-4 would be classified as "hits" and prioritized for the next stage of evaluation.

Section 4: Designing a Rational Screening Cascade

A single primary assay is never sufficient. A hit must be validated and further characterized through a logical progression of secondary and tertiary assays. This "screening cascade" ensures that resources are focused on the most promising compounds.

The Causality of the Cascade: The cascade is designed to move from broad, high-throughput assays to more specific, lower-throughput assays that provide mechanistic insight.

  • Primary Screen: Rapidly identifies compounds with any activity (e.g., MTT assay).

  • Hit Confirmation: Re-testing the hits to confirm the activity and rule out false positives.

  • Secondary Assays: Investigates the mechanism of action. For an anticancer hit, this could involve assays for apoptosis or cell cycle arrest to determine how the compound is killing the cells.[6]

  • Selectivity/Toxicity Assays: A critical step. A compound that kills cancer cells is not useful if it also kills healthy cells. Cytotoxicity is tested against a non-cancerous cell line (e.g., normal human fibroblasts) to determine a therapeutic window.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Characterization Lib Novel Isoquinoline Library PS Primary Screen (e.g., MTT Assay) Lib->PS High-Throughput HC Hit Confirmation & Dose-Response PS->HC Identify Actives Hits Confirmed Hits (e.g., IQD-1) HC->Hits SA Secondary Assays (e.g., Apoptosis, Cell Cycle) Hits->SA Mechanistic Insight Tox Selectivity Screening (Normal Cell Line) Hits->Tox Assess Safety Lead Lead Candidate SA->Lead Tox->Lead

Caption: A rational drug discovery screening cascade.

Section 5: Elucidating the Mechanism of Action (MOA)

Once a selective hit is identified, the next crucial step is to determine its molecular target or the pathway it modulates. For anticancer isoquinolines, a common mechanism is the inhibition of survival signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5]

Investigating the PI3K/Akt/mTOR Pathway:

  • Western Blot Analysis: This technique can be used to measure the phosphorylation status of key proteins in the pathway (Akt, mTOR, S6K). A potent inhibitor would decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in cancer cells treated with the compound.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation IQD Novel Isoquinoline Derivative (IQD-1) IQD->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

By following this structured, logical, and self-validating screening guide, researchers can effectively navigate the complexities of early-stage drug discovery and efficiently identify novel isoquinoline derivatives with high therapeutic potential.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,3,6-trichloroisoquinoline (CAS No. 1053658-49-3). As a chlorinated heterocyclic compound, it presents specific hazards that necessitate rigorous disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Core Principle: Treat as Segregated Halogenated Hazardous Waste

The foundational principle for managing this compound waste is its classification as a halogenated organic compound .[1][2] This classification is critical because halogenated wastes cannot be disposed of with non-halogenated organic solvents.[3][4] The disposal methods differ significantly; halogenated compounds typically require high-temperature incineration to ensure complete destruction and to manage the corrosive and toxic byproducts generated, a process that is more complex and costly than fuel blending used for non-halogenated solvents.[4][5] Mixing these waste streams leads to regulatory non-compliance and unnecessarily increases disposal costs for all solvent waste.[4]

Hazard Profile and Essential Safety Precautions

This compound is a hazardous substance with multiple risk factors.[6][7] Understanding these hazards is paramount to handling the material safely during its lifecycle, including disposal.

Causality Behind the Hazards:

  • Acute Toxicity (Oral): The H301 classification indicates that this compound can be toxic or fatal if swallowed, requiring extreme care to prevent ingestion.[6]

  • Serious Eye Damage: The H318 code signifies a risk of irreversible damage to the eyes upon contact.[6] This is why direct-vent goggles and a face shield are non-negotiable.

  • Skin and Respiratory Irritation: H315 and H335 warnings point to the compound's ability to irritate the skin and respiratory system, necessitating the use of gloves and handling within a fume hood to prevent exposure to the solid dust or potential vapors.[6]

  • Aquatic Toxicity: The H413 code indicates that this chemical may cause long-lasting harmful effects to aquatic life, underscoring the importance of preventing its release into the environment through drains or improper disposal.[6]

Summary of Key Safety and Chemical Data:

Parameter Information Source
CAS Number 1053658-49-3 [6][8]
Molecular Formula C₉H₄Cl₃N [8]
Physical Form Solid [6][9]
Signal Word Danger [6]
Hazard Statements H301, H315, H318, H335, H413 [6][7]
Hazard Class Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3, Aquatic Chronic 4 [6]

| Waste Category | Halogenated Organic Hazardous Waste |[3][4] |

Mandatory Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The specific hazards of this compound dictate the following mandatory equipment:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield to protect against splashes and fine particulates.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Body Protection: A buttoned, full-length laboratory coat.

  • Respiratory Protection: All handling of the solid compound and its waste must be performed inside a certified chemical fume hood to prevent inhalation of dust.[10] For spill cleanup or situations with a high risk of aerosolization, a respirator with a type P2 (EN 143) cartridge is required.[6]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe and compliant with hazardous waste regulations.

Step 1: Prepare a Designated Waste Container

  • Action: Select a leak-proof, chemical-compatible container with a secure screw-top cap.

  • Rationale: The container must prevent any release of its contents. Using a container with a threaded cap ensures it remains vapor-tight and spill-proof.[3]

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste.[3]

  • Rationale: Pre-labeling prevents the creation of "mystery waste," which is costly and dangerous to handle. Regulations require containers to be labeled as soon as waste is added.[3]

  • Action: On the label, write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[3] Clearly mark the container for "Halogenated Organic Waste."

  • Rationale: Full chemical names are required for proper identification by waste management personnel and first responders. Segregation by waste type is a core compliance requirement.[3][4]

Step 2: Transfer Waste into the Container

  • Action: Inside a chemical fume hood, carefully transfer residual this compound solid and any contaminated materials (e.g., weigh boats, contaminated paper towels, pipette tips) into the designated waste container.[10]

  • Rationale: Performing the transfer in a fume hood contains any dust or particulates, preventing inhalation exposure.[10]

  • Action: Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.

  • Rationale: Mixing incompatible waste streams can cause dangerous chemical reactions. Cross-contaminating non-halogenated waste with halogenated compounds makes the entire volume more expensive and difficult to dispose of.[4]

Step 3: Secure and Store the Waste Container

  • Action: Securely fasten the cap on the container. Keep the container closed at all times except when actively adding waste.[3]

  • Rationale: This is a primary safety and regulatory requirement to prevent spills and the release of vapors into the laboratory atmosphere.[3]

  • Action: Store the container in a designated, well-ventilated satellite accumulation area within the laboratory. The area should have secondary containment (such as a spill tray) to contain any potential leaks.

  • Rationale: Secondary containment ensures that any unexpected container failure does not result in a chemical spill into the environment.

Step 4: Arrange for Final Disposal

  • Action: Once the container is 90% full, or if the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.

  • Rationale: EH&S professionals are trained to handle, transport, and arrange for the final legal disposal of hazardous materials, ensuring compliance with all local and federal regulations.

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational process for the safe management and disposal of this compound waste.

G start Start: Handling This compound ppe Step 1: Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Before Handling fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->fume_hood segregate Step 3: Prepare Labeled 'Halogenated Organic Waste' Container fume_hood->segregate transfer Step 4: Transfer Waste & Contaminated Materials to Container segregate->transfer seal Step 5: Securely Seal Container After Each Addition transfer->seal spill Emergency: Spill Occurs transfer->spill store Step 6: Store in Designated Satellite Accumulation Area with Secondary Containment seal->store request_pickup Step 7: Request Pickup from Environmental Health & Safety (EH&S) store->request_pickup When Full end End: Compliant Final Disposal (Incineration) request_pickup->end spill_cleanup Execute Spill & Decontamination Protocol (See Section 6) spill->spill_cleanup Isolate & Assess spill_cleanup->transfer Package Cleanup Debris

References

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the synthesis and application of novel compounds are endeavors marked by precision, innovation, and an unwavering commitment to safety. 1,3,6-Trichloroisoquinoline, a halogenated heterocyclic compound, presents a unique set of handling challenges due to its significant toxicological profile. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your groundbreaking work is conducted with the highest degree of safety and scientific integrity.

Understanding the Hazard: Why this compound Demands Respect

This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) underscores the critical need for meticulous handling. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The hazard classifications for this compound include:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

  • Hazardous to the Aquatic Environment, Chronic (Category 4): May cause long-lasting harmful effects to aquatic life.[1]

The presence of the "Skull and Crossbones" and "Corrosion" pictograms on its SDS serves as an immediate visual reminder of its potential to cause severe health effects upon exposure.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory prerequisite for any laboratory procedure involving this compound.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against this compound hinges on a multi-layered strategy that combines engineering controls, administrative procedures, and the correct use of PPE. This guide focuses on the latter, providing a granular, step-by-step approach to personal protection.

Engineering and Administrative Controls: The First Line of Defense

Before any handling of this compound, ensure the following engineering and administrative controls are in place:

  • Fume Hood: All manipulations of the solid compound, especially weighing and transfers that could generate dust, must be performed in a properly functioning chemical fume hood.

  • Designated Area: Establish a clearly marked "Designated Area" for working with highly toxic materials. This area should have restricted access and be equipped with all necessary safety equipment.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound. These SOPs should be readily accessible to all personnel.

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide

The following protocol outlines the minimum PPE requirements for handling this compound. It is crucial to inspect all PPE for integrity before each use.

Body Protection: The Foundational Layer

A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure the lab coat is fully buttoned and fits properly.

Hand Protection: A Critical Barrier

Given that aromatic and halogenated hydrocarbons can readily attack many common glove materials, selecting the appropriate gloves is paramount.[2]

  • Glove Material Selection: For handling this compound, gloves made of Viton® or a Polyvinyl Alcohol (PVA) and Silver Shield/4H® laminate are recommended for extended contact due to their high resistance to chlorinated and aromatic solvents.[3][4][5] Nitrile gloves may be suitable for incidental contact, but breakthrough can occur rapidly with some chlorinated solvents.[6] Natural rubber (latex) and neoprene gloves are generally not recommended for prolonged contact with halogenated hydrocarbons.[4][7]

  • Double Gloving: For enhanced protection, especially during weighing and transfer operations, double gloving is a best practice. An inner nitrile glove can be worn under a more robust outer glove (e.g., Viton®). This allows for the safe removal of the potentially contaminated outer glove while still maintaining a layer of protection.

  • Inspection and Disposal: Before use, visually inspect gloves for any signs of degradation, punctures, or tears. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste. Never reuse disposable gloves.

Glove MaterialSuitability for Chlorinated Aromatic CompoundsKey Considerations
Viton® Excellent Good for chlorinated and aromatic solvents; resistant to cuts and abrasions.[3][4][5]
PVA Excellent Good for aromatic and chlorinated solvents; however, poor for water-based solutions.[3][4]
Silver Shield/4H® Excellent Recommended for highly toxic materials and those absorbed through the skin.[3]
Nitrile Fair to Good (Incidental Contact) Good for a wide variety of solvents, but can have short breakthrough times with some chlorinated compounds.[6]
Neoprene Poor Poor resistance to halogenated and aromatic hydrocarbons.[4][7]
Natural Rubber (Latex) Poor Not recommended for use with organic solvents.[7]

It is imperative to consult the specific glove manufacturer's chemical resistance data for breakthrough times and permeation rates, as these can vary based on glove thickness and formulation.[8]

Eye and Face Protection: Shielding Against Irreversible Damage

This compound is classified as causing serious eye damage.[1] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles, especially when handling larger quantities or during procedures with a risk of splashing. The face shield provides an extra layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation of Toxic Dust

Due to its potential to cause respiratory irritation and its acute oral toxicity, respiratory protection is mandatory when handling the solid form of this compound outside of a contained system.[1]

  • Respirator Type: A half-mask or full-facepiece respirator equipped with P2 (or N95/P100) particulate filter cartridges is required.[1][9][10] P2 filters are effective against both mechanically and thermally generated particles, making them suitable for protection against fine, toxic dusts.[10][11]

  • Fit Testing: All personnel required to wear a tight-fitting respirator must undergo a qualitative or quantitative fit test to ensure a proper seal.

  • Cartridge Replacement: Particulate filter cartridges should be replaced when they become soiled, damaged, or when breathing becomes difficult.

Experimental Workflow: PPE in Action

To illustrate the practical application of this PPE protocol, consider the following hypothetical step from a synthetic procedure involving this compound, based on similar chemical transformations.[12]

Step: Weighing and Transfer of this compound

  • Preparation: Before entering the designated work area, don a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Gloving: Put on the inner pair of nitrile gloves, followed by the outer pair of Viton® gloves.

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield.

  • Respiratory Protection: Don a properly fitted half-mask respirator with P2 cartridges.

  • Execution in Fume Hood:

    • Perform all operations within a certified chemical fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, weigh the desired amount of the solid onto a tared weigh boat.

    • Carefully transfer the solid to the reaction vessel.

  • Post-Transfer:

    • Securely close the stock container of this compound.

    • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the fume hood, collecting the rinsate as hazardous waste.

    • Wipe down the work surface within the fume hood with a damp cloth, disposing of the cloth as solid hazardous waste.

  • Doffing PPE:

    • Remove the outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

    • Remove the respirator outside of the immediate work area and store it in a clean, dry place.

PPE_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_execution Execution (in Fume Hood) cluster_doffing Doffing & Decontamination Prep Don Lab Coat, Long Pants, Shoes Gloves Double Glove: Inner Nitrile, Outer Viton® Prep->Gloves EyeFace Wear Goggles & Face Shield Gloves->EyeFace Respirator Wear P2 Respirator EyeFace->Respirator Weigh Weigh Solid Respirator->Weigh Transfer Transfer to Vessel Weigh->Transfer Decontaminate Decontaminate Tools & Surfaces Transfer->Decontaminate DoffOuter Remove Outer Gloves Decontaminate->DoffOuter DoffFace Remove Eye/Face Protection DoffOuter->DoffFace DoffCoat Remove Lab Coat DoffFace->DoffCoat DoffInner Remove Inner Gloves DoffCoat->DoffInner Wash Wash Hands Thoroughly DoffInner->Wash DoffResp Remove Respirator Wash->DoffResp

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or waste this compound must be collected in a clearly labeled, sealed container for hazardous waste.

    • Contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a designated, lined hazardous waste container.[13]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

    • The first rinse of any contaminated glassware should be collected as hazardous waste.[13]

  • Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[14][15]

Disposal_Plan cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal SolidWaste Solid this compound & Contaminated PPE SolidContainer Labeled, Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Solutions & Rinsates LiquidContainer Labeled, Sealed Halogenated Liquid Waste Container LiquidWaste->LiquidContainer Vendor Licensed Hazardous Waste Disposal Vendor SolidContainer->Vendor LiquidContainer->Vendor

By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, you can confidently and safely work with this compound, ensuring that your valuable research is built on a foundation of uncompromised safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6-Trichloroisoquinoline
Reactant of Route 2
1,3,6-Trichloroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.